Mcp-neca
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNHKSLHHWUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mcp-neca mechanism of action
An In-Depth Technical Guide to the Mechanisms of Action of NECA and MCP-1/CCL2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanisms of action for the potent, non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), and the key inflammatory chemokine, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). Given the potential for ambiguity in the term "Mcp-neca," this document will address each molecule's distinct signaling pathways and cellular effects. It is structured to provide drug development professionals and researchers with the detailed molecular and cellular information necessary for advancing research in areas such as inflammation, immunology, and neuroscience where these pathways are critical. This guide includes quantitative data on receptor binding and functional potency, detailed descriptions of signaling cascades, and protocols for key experimental assays.
Part 1: 5'-N-Ethylcarboxamidoadenosine (NECA) - A Non-Selective Adenosine Receptor Agonist
NECA is a synthetic analog of adenosine that acts as a potent agonist at all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathophysiological effects.
Quantitative Data: Receptor Binding Affinity and Functional Potency of NECA
The affinity (Ki) and functional potency (EC₅₀) of NECA vary across the different human adenosine receptor subtypes. This non-selectivity makes NECA a powerful tool for studying global adenosine receptor signaling but requires careful interpretation in mixed receptor populations.
| Receptor Subtype | Ki (nM) | EC₅₀ (µM) | G-Protein Coupling | Primary Effector |
| A₁ | 14[1] | - | Gαi/o | ↓ Adenylyl Cyclase |
| A₂ₐ | 20[1] | - | Gαs/olf | ↑ Adenylyl Cyclase |
| A₂ₑ | - | 2.4[1] | Gαs, Gαq | ↑ Adenylyl Cyclase, ↑ Phospholipase C |
| A₃ | 6.2[1] | - | Gαi, Gαq | ↓ Adenylyl Cyclase, ↑ Phospholipase C |
Signaling Pathways of Adenosine Receptors
Activation of adenosine receptors by NECA initiates distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein.
The A₁ and A₃ receptors primarily couple to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). The Gβγ subunits can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibit N-, P-, and Q-type calcium channels.[3] A₃ receptors, and in some contexts A₁ receptors, can also couple to Gαq, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
The A₂ₐ and A₂ₑ receptors couple to stimulatory G-proteins (Gαs). Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The A₂ₑ receptor can also couple to Gαq, activating the PLC pathway.
Part 2: Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)
MCP-1, also known as Chemokine (C-C motif) ligand 2 (CCL2), is a potent chemoattractant for monocytes, memory T cells, and dendritic cells to sites of inflammation.[4] It exerts its effects by binding to its cognate receptor, CCR2.
MCP-1/CCL2 Signaling Pathway
The binding of MCP-1 to CCR2, a GPCR, initiates a signaling cascade that promotes cell migration, survival, and proliferation. This pathway is pivotal in inflammatory responses and has been implicated in various diseases, including atherosclerosis and cancer.
Upon ligand binding, CCR2 activates Gαi, leading to the dissociation of Gβγ subunits. This initiates multiple downstream pathways:
-
PI3K/Akt Pathway: Activation of Phosphoinositide 3-kinase (PI3K) leads to the phosphorylation and activation of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.
-
MAPK Pathway: The pathway involving Ras, Raf, MEK, and ERK1/2 (Extracellular signal-regulated kinases) is activated, which plays a crucial role in cell proliferation and differentiation.
-
NF-κB Pathway: Activation of IκB kinase (IKK) leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5]
Part 3: Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanisms of action of NECA and MCP-1.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the receptor is competed with unlabeled test compound (e.g., NECA). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the adenosine receptor subtype of interest.
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂ₐ receptors) and varying concentrations of the unlabeled test compound.[6]
-
Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[7]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.[6][7]
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
cAMP Accumulation Assay
This functional assay measures the effect of a compound on the activity of adenylyl cyclase.
-
Principle: Activation of Gαs-coupled receptors (A₂ₐ, A₂ₑ) increases cAMP, while activation of Gαi-coupled receptors (A₁, A₃) decreases forskolin-stimulated cAMP production. The amount of cAMP is quantified, typically using a competitive immunoassay with a labeled cAMP tracer.
-
Methodology:
-
Culture cells expressing the adenosine receptor of interest in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gαi-coupled receptors, stimulate the cells with forskolin to induce a basal level of cAMP production.
-
Add varying concentrations of the test compound (e.g., NECA) and incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[8][9][10]
-
Generate a dose-response curve to determine the EC₅₀ or IC₅₀ of the compound.
-
Western Blot for Phosphorylated Signaling Proteins
This technique is used to detect the activation of specific kinases in a signaling pathway.
-
Principle: Activation of kinases (e.g., ERK, Akt) results in their phosphorylation. Western blotting uses antibodies specific to the phosphorylated form of the protein to detect this activation.
-
Methodology:
-
Treat cells with the agonist (e.g., MCP-1) for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the protein, regardless of its phosphorylation state.[12]
-
NF-κB Translocation Assay
This assay measures the activation of the NF-κB pathway.
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized by immunofluorescence microscopy or quantified by cell fractionation and western blotting.
-
Methodology (by High-Content Imaging):
-
Plate cells on a multi-well imaging plate.
-
Treat the cells with the stimulus (e.g., MCP-1).
-
Fix the cells and permeabilize the cell membranes.
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
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Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Acquire images using an automated fluorescence microscope.
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Analyze the images to quantify the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm.[13]
-
Part 4: Potential for Crosstalk between Adenosine and MCP-1 Signaling
While "this compound" does not represent a known single entity, the signaling pathways of adenosine receptors and MCP-1/CCL2 are both integral to the regulation of inflammation and immune responses. Therefore, crosstalk between these two systems is plausible and an area of potential research interest. For instance, adenosine, particularly through the A₂ₐ receptor, is known to have potent anti-inflammatory effects, which could potentially modulate the pro-inflammatory actions of MCP-1. Conversely, the inflammatory environment induced by MCP-1 could alter the expression or function of adenosine receptors. Investigating the combined or sequential effects of NECA and MCP-1 on immune cell migration and cytokine production could yield valuable insights into the integrated control of inflammation.
Conclusion
This guide provides a detailed technical overview of the mechanisms of action for the adenosine receptor agonist NECA and the chemokine MCP-1/CCL2. The quantitative data, signaling pathway diagrams, and experimental protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target these important signaling systems.
References
- 1. NECA | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. cAMP-Glo™ Assay [dk.promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Adenosine Receptor Selectivity Profile of NECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selectivity profile of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent adenosine receptor agonist. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the adenosine receptor system. This document summarizes the binding and functional characteristics of NECA across all four adenosine receptor subtypes (A1, A2A, A2B, and A3), details the experimental methodologies used to determine these properties, and visualizes the associated signaling pathways and experimental workflows.
Introduction to NECA and Adenosine Receptors
Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological processes. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in cardiovascular, central nervous system, immune, and inflammatory functions.
NECA is a synthetic analog of adenosine that has been instrumental in the pharmacological characterization of adenosine receptors. It is known as a non-selective agonist, exhibiting high affinity for all four receptor subtypes. This characteristic makes it a valuable tool for studying the global effects of adenosine receptor activation.
Quantitative Selectivity Profile of NECA
The selectivity of NECA for the different adenosine receptor subtypes has been determined through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of NECA for human adenosine receptors.
Table 1: Binding Affinity of NECA at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| A1 | [3H]DPCPX | CHO | 14 | [1][2] |
| A2A | [3H]CGS21680 | HEK293 | 20 | [1][2] |
| A2B | [3H]NECA | CHO | 2400 | [1][2] |
| A3 | [125I]I-AB-MECA | CHO | 6.2 | [1][2] |
DPCPX: 8-Cyclopentyl-1,3-dipropylxanthine; CGS21680: 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine; NECA: 5'-N-Ethylcarboxamidoadenosine; I-AB-MECA: N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.
Table 2: Functional Potency of NECA at Human Adenosine Receptors
| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Reference |
| A1 | cAMP Inhibition | CHO | 25 | |
| A2A | cAMP Accumulation | HEK293 | 224 | |
| A2B | cAMP Accumulation | CHO | 2400 | [1] |
| A3 | cAMP Inhibition | CHO | 30 |
cAMP: cyclic Adenosine Monophosphate; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney.
Experimental Methodologies
The data presented in this guide were generated using standard and well-validated experimental protocols. The following sections provide detailed methodologies for the key assays employed in determining the adenosine receptor selectivity profile of NECA.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, NECA) that competes for the same binding site.
References
Unraveling the Ambiguity: A Technical Examination of NECA and the Enigmatic Mcp-neca
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of adenosine receptor research, precise molecular understanding is paramount. This guide delves into the structural and functional characteristics of the widely recognized non-selective adenosine receptor agonist, NECA (5'-N-Ethylcarboxamidoadenosine). It also addresses the existing ambiguity surrounding the term "Mcp-neca," a designation that appears in limited contexts with conflicting information. Through a comprehensive analysis of available data, this document aims to provide clarity and a robust technical resource for professionals in the field.
NECA: A Cornerstone Adenosine Receptor Agonist
5'-N-Ethylcarboxamidoadenosine (NECA) is a synthetic analog of adenosine that has been instrumental in the study of purinergic signaling. Its high affinity for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) has established it as a valuable pharmacological tool.
Chemical Structure of NECA
NECA's structure is characterized by a ribose sugar linked to an adenine nucleobase, with a key modification at the 5' position of the ribose.
Full Chemical Name: 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide[1]
Molecular Formula: C₁₂H₁₆N₆O₄[1]
Structure:
References
(N)-Methanocarba-NECA: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(N)-Methanocarba-NECA (Mcp-neca) is a potent and selective adenosine receptor agonist. It is a derivative of the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) characterized by the replacement of the ribose sugar moiety with a rigid bicyclo[3.1.0]hexane system. This structural modification locks the molecule in a North (N) conformation, which is preferred for binding to adenosine receptors, particularly the A3 subtype. This modification significantly enhances its affinity and selectivity for the A3 adenosine receptor, making it a valuable tool for studying the physiological and pathophysiological roles of this receptor and a lead compound for the development of novel therapeutics targeting conditions such as inflammation, cancer, and ischemia. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of (N)-Methanocarba-NECA and related compounds.
Discovery and Rationale for Design
The discovery of (N)-Methanocarba-NECA was driven by the need for more selective agonists for the A3 adenosine receptor. The parent compound, NECA, is a high-affinity agonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3), which limits its utility in discerning the specific roles of the A3 receptor.
The key innovation in the design of (N)-Methanocarba-NECA was the introduction of the bicyclo[3.1.0]hexane pseudosugar. This rigid scaffold constrains the conformation of the molecule, forcing it into the "North" (N) puckering conformation of the ribose ring. This conformation was hypothesized to be the bioactive conformation for A3 receptor binding. This structural constraint led to a significant increase in both affinity and selectivity for the A3 receptor over other adenosine receptor subtypes.
Synthesis of (N)-Methanocarba-NECA
The synthesis of (N)-Methanocarba-NECA is a multi-step process that involves two key stages: the synthesis of the bicyclo[3.1.0]hexane pseudosugar precursor and the subsequent coupling of this precursor to a suitably functionalized purine base. While a complete, detailed protocol for the synthesis of (N)-Methanocarba-NECA is not available in a single public source, the general synthetic strategy can be outlined based on published methodologies for analogous compounds.
Synthesis of the Bicyclo[3.1.0]hexane Precursor
A detailed protocol for the synthesis of a key carbobicyclic pseudosugar precursor has been described. The synthesis starts from a readily available starting material and involves several steps to construct the bicyclo[3.1.0]hexane ring system with the correct stereochemistry.
Experimental Protocol: Synthesis of the Carbobicyclic Pseudosugar Precursor (General Outline)
-
Step 1: Starting Material to Bicyclic Intermediate: The synthesis often begins with a commercially available chiral starting material, which undergoes a series of reactions including cyclopropanation to form the bicyclo[3.1.0]hexane core.
-
Step 2: Functional Group Manipulations: The initial bicyclic intermediate is then subjected to a series of functional group transformations to introduce the necessary hydroxyl and other functional groups with the correct stereochemistry required for coupling with the nucleobase. This may involve protection and deprotection steps to ensure regioselectivity.
Coupling of the Pseudosugar to the Purine Base and Final Steps
The key step in the synthesis of (N)-Methanocarba-NECA is the coupling of the bicyclo[3.1.0]hexane precursor with a purine derivative. This is typically achieved through a Mitsunobu reaction, followed by further modifications to install the 5'-N-ethylcarboxamido group.
Experimental Protocol: Mitsunobu Reaction and Final Synthesis (General Outline)
-
Step 1: Mitsunobu Reaction: The bicyclo[3.1.0]hexane precursor (an alcohol) is reacted with a purine base (e.g., 6-chloropurine or a protected adenine derivative) in the presence of triphenylphosphine (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at 0°C to room temperature. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.
-
Step 2: N6-Substitution: If a 6-chloropurine derivative was used, the chloro group is then displaced with an appropriate amine to introduce the desired substituent at the N6 position of the adenine ring.
-
Step 3: Elaboration of the 5'-Position: The functional group at the 5'-position of the pseudosugar is then converted to the N-ethylcarboxamide. This typically involves hydrolysis of an ester precursor to the carboxylic acid, followed by amide coupling with ethylamine.
-
Step 4: Deprotection and Purification: Finally, any protecting groups are removed, and the final product is purified, typically by column chromatography.
Pharmacological Properties
Quantitative Data
Table 1: Binding Affinities (Ki) of NECA at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) |
| NECA | 14 | 20 | 2.4 | 6.2 |
Note: The data for (N)-Methanocarba-NECA is expected to show a significantly lower Ki value (higher affinity) for the A3 receptor and likely higher Ki values for A1, A2A, and A2B receptors, indicating increased A3 selectivity.
Signaling Pathways
As an A3 adenosine receptor agonist, (N)-Methanocarba-NECA exerts its effects by activating this G protein-coupled receptor (GPCR). The A3 receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of the A3 receptor can also lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Visualization of the A3 Adenosine Receptor Signaling Pathway
Unraveling the Pharmacological Profile of NECA: An Adenosine Receptor Agonist
Introduction
5'-N-Ethylcarboxamidoadenosine (NECA) is a potent synthetic analog of adenosine, widely utilized in pharmacological research as a non-selective agonist for adenosine receptors. Its high affinity for multiple receptor subtypes makes it a valuable tool for characterizing adenosine receptor function and for investigating the physiological and pathophysiological roles of adenosinergic signaling. This technical guide provides an in-depth overview of the core pharmacological properties of NECA, with a focus on its receptor binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. The absence of a specific compound denoted as "Mcp-neca" in the scientific literature suggests that this may be a variant or typographical error, and this document will focus on the well-documented properties of NECA.
Receptor Binding Affinity of NECA
NECA is known to bind to all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), exhibiting high affinity particularly for A1 and A2A receptors. The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Lower values of Ki and Kd indicate higher binding affinity.
Experimental studies have extensively characterized the binding of radiolabeled NECA, typically [3H]NECA, to brain tissues, particularly the striatum where A2A receptors are abundant. To dissect its binding to specific receptor subtypes, experiments are often conducted in the presence of selective antagonists or in tissues with varying receptor expression levels.
Quantitative Binding Data
The following table summarizes the binding affinities of NECA and other relevant ligands for adenosine A1 and A2 receptors as determined in rat striatal membranes.
| Compound | A1 Ki (nM) | A2 Ki (nM) | Receptor Selectivity (A1/A2 Ratio) |
| NECA | - | - | - |
| N6-cyclopentyladenosine | 0.59 | 460 | 780 (A1 selective) |
| 2-(phenylamino)adenosine | 560 | 120 | 0.21 (A2 selective) |
| 8-cyclopentyltheophylline | 11 | 1400 | 130 (A1 selective) |
| Alloxazine | 5200 | 2700 | 0.52 (Slightly A2 selective) |
Data extracted from studies on rat striatal membranes.
Experimental Protocols
The characterization of NECA's pharmacological properties relies on well-established experimental techniques. A fundamental method is the radioligand binding assay, which is used to determine the affinity and density of receptors in a given tissue.
Radioligand Binding Assay for Adenosine A2 Receptor Characterization
Objective: To determine the binding characteristics of [3H]NECA to A2 adenosine receptors in rat striatal membranes.
Methodology:
-
Membrane Preparation: Rat striatal tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are rich in adenosine receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of [3H]NECA. To distinguish between A1 and A2 receptor binding, a selective A1 receptor agonist, such as 50 nM N6-cyclopentyladenosine, is included in the incubation mixture to block the binding of [3H]NECA to A1 receptors.
-
Competition Binding: To determine the affinity of other compounds (competitors) for the A2 receptor, various concentrations of the unlabeled competitor are added to the incubation mixture.
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [3H]NECA from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]NECA, is measured using liquid scintillation counting.
-
Data Analysis: The data from competition binding experiments are analyzed using non-linear regression to calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value for the competitor is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP).
-
A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
A2A and A2B Receptors: Couple to stimulatory G proteins (Gs), leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.
As a non-selective agonist, NECA can activate both of these opposing pathways. The net effect on a particular cell or tissue will depend on the relative expression levels of the different adenosine receptor subtypes.
Caption: Adenosine receptor signaling pathways activated by NECA.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the pharmacological profile of compounds like NECA.
Caption: Workflow for a competitive radioligand binding assay.
An In-depth Technical Guide on the Binding Affinity of Mcp-neca for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 5'-(N-ethylcarboxamido)-adenosine (NECA), a potent adenosine receptor agonist, for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This document summarizes key quantitative binding data, details common experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of NECA
The binding affinity of NECA for the human adenosine receptors is presented below. The data, derived from radioligand binding assays, demonstrates that NECA is a high-affinity agonist for the A₁, A₂ₐ, and A₃ receptors, and a lower-affinity agonist for the A₂ₑ receptor.
| Receptor Subtype | Ligand | Assay Type | Kᵢ (nM) | EC₅₀ (µM) | Cell Line | Reference |
| Human A₁ | NECA | Radioligand Binding | 14 | - | Recombinant | [1] |
| Human A₂ₐ | NECA | Radioligand Binding | 20 | - | Recombinant | [1] |
| Human A₂ₑ | NECA | Functional Assay | - | 2.4 | Recombinant | [1] |
| Human A₃ | NECA | Radioligand Binding | 6.2 | - | Recombinant | [1] |
Note: Kᵢ represents the inhibition constant, indicating the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value signifies a higher binding affinity. EC₅₀ is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are generalized protocols for determining the binding affinity of NECA for adenosine receptors, based on commonly cited methodologies.
Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a specific human adenosine receptor subtype.
-
Cell Culture: Culture CHO or HEK293 cells stably transfected with the gene for the desired human adenosine receptor subtype (A₁, A₂ₐ, or A₃) in appropriate growth medium supplemented with antibiotics for selection.
-
Harvesting: Once confluent, wash the cells with phosphate-buffered saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at low speed, discard the supernatant, and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cells using a Dounce homogenizer or a similar apparatus.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 48,000 x g) for 20-30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method, such as the Bradford assay. Store the membrane preparations at -80°C until use.
Radioligand Competition Binding Assay
This protocol outlines a typical radioligand competition binding assay to determine the Kᵢ of NECA for the A₁, A₂ₐ, and A₃ adenosine receptors.
-
Assay Buffer: Prepare an appropriate assay buffer. For A₁ and A₃ receptors, this is often 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂ and 1 mM EDTA. For the A₂ₐ receptor, a common buffer is 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂. Add adenosine deaminase (ADA) to all buffers to degrade any endogenous adenosine.
-
Reaction Mixture: In a microtiter plate, combine the following:
-
A fixed concentration of the appropriate radioligand:
-
A₁ Receptor: [³H]-DPCPX (a selective A₁ antagonist)
-
A₂ₐ Receptor: [³H]-CGS 21680 (a selective A₂ₐ agonist)
-
A₃ Receptor: [¹²⁵I]-AB-MECA (a high-affinity A₃ agonist)
-
-
Increasing concentrations of unlabeled NECA (the competitor).
-
A fixed amount of the prepared cell membranes.
-
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of NECA. The IC₅₀ (the concentration of NECA that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay for A₂ₑ Adenosine Receptor
Due to the lower affinity of agonists for the A₂ₑ receptor, functional assays measuring the downstream signaling effects, such as cyclic AMP (cAMP) accumulation, are often used to determine agonist potency (EC₅₀).
-
Cell Seeding: Seed cells expressing the human A₂ₑ receptor into a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Agonist Stimulation: Add increasing concentrations of NECA to the cells and incubate for a specified time at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of NECA. The EC₅₀ value can be determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of adenosine receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: NECA Binding Affinity Profile.
References
An In-depth Technical Guide on Mcp-neca: A Review of the Literature
Initial literature searches for "Mcp-neca" did not yield relevant results. The search results primarily focused on unrelated terms such as "MCP-1" (Monocyte Chemoattractant Protein-1), a cytokine involved in immune cell recruitment; "MCP" (Model Context Protocol), a standard for connecting AI models with external tools; and "MeCP2" (Methyl-CpG-binding protein 2), a protein associated with Rett syndrome. No scholarly articles, reviews, or experimental data directly pertaining to a compound or molecule named "this compound" could be identified.
This lack of specific information prevents the creation of a detailed technical guide as requested. Without access to quantitative data, experimental protocols, or established signaling pathways for "this compound," it is not possible to generate the required data tables and visualizations.
It is possible that "this compound" may be a novel or less-documented compound, a proprietary name not yet in public literature, or a potential misspelling of another molecule. For instance, "NECA" (5'-(N-Ethylcarboxamido)adenosine) is a well-known adenosine receptor agonist. It is conceivable that "Mcp" could be a modification or a related compound, but without further clarification, this remains speculative.
To proceed with this request, a more precise identification of the molecule of interest is necessary. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's name and any alternative nomenclature. Once the correct identity of the molecule is established, a thorough literature review can be conducted to provide the in-depth technical guide as originally outlined.
Methodological & Application
Application Notes and Protocols for MCP-NECA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of N6-Cyclopentyl-5'-N-ethylcarboxamidoadenosine (MCP-NECA), a potent and non-selective agonist of adenosine receptors. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Chemical Properties and Solubility
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous solutions.[2][3] The solubility of this compound in various solvents is summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][4] For biological experiments, it is advised to make further dilutions of the stock solution into aqueous buffers or isotonic saline to ensure that the residual amount of organic solvent is insignificant, as organic solvents may have physiological effects at low concentrations.[1]
| Solvent | Approximate Solubility |
| DMSO | 14 - 62.5 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Ethanol | ~2 mg/mL |
| 0.1 M HCl | 3.4 mg/mL |
| Water | < 0.1 mg/mL (insoluble) |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.2 mg/mL |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.08 mg of this compound (Molecular Weight: 308.29 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO to 3.08 mg of this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be applied.[2] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2]
-
Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5] When stored at -20°C, the stock solution is stable for up to one year, and for up to two years at -80°C.[2]
Protocol for Preparation of Aqueous Working Solutions
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., phosphate-buffered saline, cell culture medium)
-
Sterile tubes
Procedure:
-
Dilution: On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer to achieve the final working concentration.
-
Mixing: Gently mix the solution after each dilution.
-
Usage: It is recommended to prepare fresh working solutions for each experiment and use them on the same day.[2]
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity.
-
Solid Compound: The solid powder should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage.[5] The solid is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: As mentioned, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.[2] Stock solutions are reported to be stable for up to 3 months at -20°C.[6]
-
Aqueous Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment.
Signaling Pathway
This compound is a non-selective adenosine receptor agonist, meaning it activates all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger various downstream signaling cascades. For instance, activation of A₂ₐ and A₂ₑ receptors typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, while A₁ and A₃ receptor activation often inhibits adenylyl cyclase, leading to a decrease in cAMP.[6] These signaling events can modulate a wide range of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[4][5]
Caption: this compound signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NECA | 35920-39-9 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Buy this compound | >98% [smolecule.com]
- 6. NECA ≥99% (HPLC), solid, adenosine receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of (N)-Methanocarba Adenosine Agonists
Disclaimer: The compound "mcp-neca" is not a standardized nomenclature found in peer-reviewed literature. This guide is based on data for structurally related (N)-methanocarba adenosine receptor agonists , a class of compounds known for their high affinity and selectivity for adenosine receptors, particularly the A3 subtype. The protocols provided are generalized from published studies on these related molecules and should be adapted and optimized for specific experimental needs.
Introduction
(N)-Methanocarba nucleosides are conformationally constrained analogues of adenosine. This structural modification often enhances affinity and selectivity for specific adenosine receptor (AR) subtypes, making them valuable tools for investigating the physiological and pathophysiological roles of these receptors in various disease models. This document provides a comprehensive guide for the in vivo administration of these agonists to researchers, scientists, and drug development professionals, based on available preclinical data.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using (N)-methanocarba adenosine agonists and other relevant adenosine receptor agonists.
Table 1: In Vivo Administration of (N)-Methanocarba Analogues and Related Adenosine Agonists
| Compound/Analogue | Animal Model | Administration Route | Dosage | Observed Effect/Application |
| 2-arylethynyl (N)-methanocarba analogues (3a-3c) | Mouse | Not specified | Not specified | Protective in a model of skeletal muscle ischemia-reperfusion injury. |
| 2-isobutyl ether (N)-methanocarba analogue | Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Induced hypothermia. |
| HE-NECA (A2A Agonist) | Mouse | Intravenous (bolus) | 4 mg/kg | Assessed blood-brain barrier permeability.[1] |
| NECA (Non-selective Agonist) | Mouse | Intravenous (i.v.) | 0.08 mg/kg | Maximal effect on brain extravasation of tracers.[2] |
| MRS7476 (A3 AR Agonist Prodrug) | Mouse | Oral (p.o.) | 5 mg/kg (twice daily) | Protected against non-alcoholic steatohepatitis (NASH). |
| CPA (A1 Agonist) | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Dose-dependent decrease in blood pressure and heart rate. |
| CGS 21680 (A2A Agonist) | Rat | Intraperitoneal (i.p.) | 0.03 - 0.5 mg/kg | Dose-dependent increase in heart rate; decrease in blood pressure at higher doses. |
Signaling Pathways and Experimental Workflow
A3 Adenosine Receptor Signaling Pathway
(N)-Methanocarba agonists, particularly those selective for the A3 adenosine receptor (A3AR), trigger a cascade of intracellular events upon binding. The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation can also involve Gq proteins, stimulating phospholipase C (PLC) and leading to the mobilization of intracellular calcium. Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways and recruit β-arrestin, influencing a diverse range of cellular responses from inflammation to cell survival.[1][3][4]
Generalized In Vivo Experimental Workflow
The successful in vivo evaluation of an (N)-methanocarba agonist involves careful planning and execution, from initial compound preparation through to data analysis and interpretation.
Experimental Protocols
Vehicle Preparation Protocol
Note: (N)-Methanocarba adenosine agonists are often hydrophobic and require a specific vehicle for solubilization. The following is a general protocol; solubility should be tested and optimized for each new compound.
Materials:
-
(N)-Methanocarba agonist powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl)
-
Tween® 80 or Polyethylene glycol 300 (PEG300) (Optional, for enhancing solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of the agonist powder based on the desired final concentration and dose volume.
-
Initial Solubilization: Add a small, precise volume of 100% DMSO to the powder. For example, to prepare a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of compound. Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution.
-
Intermediate Dilution (if using co-solvents):
-
Option A (with Tween 80): To the DMSO stock, add an equal volume of Tween 80. Vortex to mix.
-
Option B (with PEG300): To the DMSO stock, add a volume of PEG300. A common ratio is 1:4 (DMSO:PEG300). Vortex to mix.
-
-
Final Dilution: Slowly add sterile saline to the DMSO or DMSO/co-solvent mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be kept below 10% (and preferably below 5%) of the total injection volume to avoid toxicity.
-
Clarity Check: The final solution should be clear and free of precipitates. If precipitation occurs, the formulation must be re-optimized, for example, by increasing the proportion of co-solvents.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentrations of DMSO, co-solvents, and saline, but without the agonist. This is critical for all in vivo experiments.
Example Formulation (for a 1 mg/mL final solution):
-
Start with a 20 mg/mL stock in 100% DMSO.
-
Take 50 µL of the DMSO stock.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.
-
Final concentrations: 1 mg/mL agonist, 5% DMSO, 40% PEG300, 5% Tween 80.
Intraperitoneal (i.p.) Administration Protocol (Mouse Model)
Materials:
-
Prepared agonist and vehicle solutions
-
Appropriate animal restraint device
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol and sterile gauze
-
Sharps container
Procedure:
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for a mouse is 5-10 mL/kg.
-
Example: For a 25 g mouse and a dose of 3 mg/kg, with a 1 mg/mL solution:
-
Dose = 0.025 kg * 3 mg/kg = 0.075 mg
-
Volume = 0.075 mg / 1 mg/mL = 0.075 mL or 75 µL
-
-
-
Animal Restraint: Securely restrain the mouse to expose the abdomen. The animal should be held in a supine position with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen. This avoids the cecum (left side) and the bladder (midline).
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.
-
If aspiration is clear, slowly and steadily depress the plunger to inject the full volume.
-
-
Post-Injection:
-
Withdraw the needle smoothly.
-
Return the animal to its cage.
-
Observe the animal for several minutes for any immediate adverse reactions (e.g., distress, bleeding).
-
Dispose of the syringe and needle in a sharps container.
-
-
Monitoring: Monitor the animals according to the experimental plan, assessing for expected physiological or behavioral changes compared to the vehicle-treated control group.
References
- 1. Involvement of adenosine A1 and A2A receptors on guanosine-mediated anti-tremor effects in reserpinized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Utilizing MCP-1/CCL2 and NECA in Inflammatory Disease Models
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies and applications for studying the pro-inflammatory chemokine MCP-1 (CCL2) and the anti-inflammatory adenosine receptor agonist NECA in preclinical models of inflammation.
Introduction: This document provides detailed application notes and experimental protocols for investigating two key modulators of the inflammatory response: Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and 5'-N-Ethylcarboxamidoadenosine (NECA). MCP-1 is a potent chemokine crucial for recruiting monocytes and macrophages to sites of inflammation, making it a key target in many inflammatory diseases.[1][2] Conversely, NECA is a broad-spectrum adenosine receptor agonist that exhibits significant anti-inflammatory properties, offering a potential therapeutic avenue.[3][4] These notes are designed to guide researchers in the effective use of these molecules in relevant in vitro and in vivo models.
Part 1: Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) in Inflammatory Models
Application Note 1: MCP-1/CCL2 as a Pro-Inflammatory Mediator
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine that regulates the migration and infiltration of monocytes, macrophages, and other immune cells to sites of inflammation.[1][2] It plays a pivotal role in the pathogenesis of numerous chronic inflammatory conditions, including rheumatoid arthritis, atherosclerosis, and neuroinflammatory diseases.[1] MCP-1 exerts its biological effects primarily by binding to its receptor, CCR2, which activates downstream signaling pathways like NF-κB, Akt, and ERK, ultimately promoting cell migration and expression of other inflammatory factors.[1][2] Studying the MCP-1/CCR2 axis is fundamental to understanding the progression of many inflammatory disorders and for developing targeted therapeutic strategies, such as using neutralizing antibodies to block its activity.[4][5]
MCP-1/CCR2 Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay
This protocol details the measurement of monocyte migration in response to an MCP-1 gradient using a Boyden chamber system.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated human monocytes
-
Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size filter inserts)
-
Recombinant Human MCP-1/CCL2
-
Assay medium: RPMI 1640 + 25 mM HEPES + 0.1% BSA
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
Harvest cells and wash with serum-free RPMI 1640.
-
Label cells with Calcein-AM dye.
-
Resuspend cells in assay medium at a final concentration of 1.0-1.5 x 10⁶ cells/mL.[3]
-
-
Assay Setup:
-
Prepare MCP-1 dilutions in assay medium. Optimal chemotaxis for THP-1 cells is often observed around 30 ng/mL, with a dose-response tested from 1-100 ng/mL.[1]
-
Add 600 µL of the MCP-1 solution or control medium (no chemokine) to the lower chambers of the 24-well plate.
-
Place the filter inserts into the wells.
-
Add 250 µL of the cell suspension (approximately 2.5-3.75 x 10⁵ cells) to the upper chamber of each insert.[3]
-
-
Incubation:
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Wipe the upper surface of the filter to remove non-migrated cells.[1]
-
Measure the fluorescence of the migrated cells on the underside of the filter or in the lower chamber using a plate reader.
-
Alternatively, fix and stain the filter and count migrated cells in several high-power fields under a microscope.[1]
-
Protocol 2: In Vivo MCP-1/CCL2 Neutralization in a Mouse Model of Liver Inflammation
This protocol describes the use of a neutralizing antibody to block MCP-1 function in a mouse model.
Materials:
-
Mouse model of liver inflammation (e.g., miR-122 knockout mice)
-
CCL2 neutralizing antibody (e.g., clone C1142)
-
Phosphate Buffered Saline (PBS) for vehicle control
-
Standard materials for intraperitoneal (IP) injections and tissue collection
Procedure:
-
Animal Model: Utilize 4-month-old miR-122 KO mice, which develop chronic hepatitis.[5]
-
Treatment Regimen:
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Histology: Fix liver sections in formalin, embed in paraffin, and perform H&E staining to assess inflammation and CD45 staining for immune cell infiltration.[4]
-
Serum Analysis: Measure serum levels of liver damage markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) by ELISA.[4]
-
Gene Expression: Extract RNA from liver tissue to analyze mRNA expression of inflammatory markers via RT-qPCR.
-
Data Presentation: MCP-1/CCL2
Table 1: Representative Data from In Vitro Monocyte Chemotaxis Assay
| Treatment Group | MCP-1 Conc. (ng/mL) | Migrated Cells (per HPF) | % Change vs. Control |
| Control | 0 | 25 ± 4 | 0% |
| MCP-1 | 10 | 85 ± 9 | +240% |
| MCP-1 | 30 | 155 ± 12 | +520% |
| MCP-1 | 100 | 120 ± 11 | +380% |
| Data are presented as mean ± SEM. A bell-shaped dose-response is typical.[1] |
Table 2: Representative Data from In Vivo CCL2 Neutralization Study
| Treatment Group | Liver Inflammation Score | CD45+ Area (%) | Serum ALT (U/L) |
| Vehicle (PBS) | 3.5 ± 0.4 | 15.2 ± 2.1 | 250 ± 35 |
| CCL2 nab (2mg/kg) | 1.2 ± 0.3 | 5.8 ± 1.5 | 95 ± 18** |
| *Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle.[4] |
Part 2: 5'-N-Ethylcarboxamidoadenosine (NECA) in Inflammatory Models
Application Note 2: NECA as an Anti-Inflammatory Adenosine Receptor Agonist
5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent synthetic analog of adenosine and acts as a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, A3).[3] It has demonstrated significant anti-inflammatory and neuroprotective properties.[3] In the context of inflammation, NECA can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][4] Recent studies have shown that NECA can alleviate inflammatory responses by impairing the antigen-presenting ability of dendritic cells (DCs).[4][7] This effect is partly mediated by the downregulation of the Toll-like receptor (TLR) signaling pathway, specifically the TLR-4-MyD88-NF-κB axis.[4][7] NECA also promotes the secretion of the anti-inflammatory cytokine IL-10 and can modulate the differentiation of T-cells, further contributing to its immunosuppressive profile.[4]
NECA Signaling Pathway
Experimental Protocols
Protocol 3: In Vitro NECA Treatment on Dendritic Cell Maturation and Cytokine Production
This protocol assesses the effect of NECA on the maturation and function of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
GM-CSF and IL-4 for DC differentiation
-
NECA
-
Lipopolysaccharide (LPS)
-
Fluorescently-conjugated antibodies for flow cytometry (anti-CD40, CD80, CD86)
-
ELISA kits for IL-6, IL-10, IL-12p70, and TNF-α
Procedure:
-
BMDC Generation: Culture mouse bone marrow cells with GM-CSF and IL-4 for 6-8 days to generate immature BMDCs.
-
NECA Treatment:
-
Plate the immature BMDCs in fresh culture plates.
-
Treat cells with various concentrations of NECA (e.g., 0.1, 1, 10 µM) or vehicle control for 2 hours.
-
-
Maturation Induction:
-
Stimulate the BMDCs with LPS (100 ng/mL) for 24 hours to induce maturation.
-
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-6, IL-10, IL-12p70, and TNF-α using ELISA kits.[4][7]
-
Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against maturation markers (CD40, CD80, CD86). Analyze the expression levels using a flow cytometer.[4][7]
-
Protocol 4: In Vivo NECA Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the evaluation of NECA's therapeutic potential in a widely used mouse model of rheumatoid arthritis.[8]
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
NECA
-
Vehicle control (e.g., 1% DMSO in saline)
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Treatment:
-
Begin treatment on Day 21, after the second immunization.[9]
-
Administer NECA (e.g., 10 mg/kg) or vehicle control intraperitoneally (IP) daily until the end of the experiment (e.g., Day 35).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 4=severe swelling and ankylosis).[7] The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using digital calipers.
-
-
Endpoint Analysis (Day 35):
Experimental Workflow and Data Presentation: NECA
Table 3: Effect of NECA on Cytokine Secretion by LPS-Stimulated BMDCs
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-10 (pg/mL) |
| Vehicle + LPS | 1520 ± 110 | 2850 ± 205 | 1890 ± 150 | 150 ± 25 |
| NECA (10µM) + LPS | 680 ± 75 | 1140 ± 98 | 750 ± 60 | 480 ± 45 |
| *Data are presented as mean ± SEM. **p < 0.001 vs. Vehicle + LPS. NECA inhibits pro-inflammatory cytokines while increasing anti-inflammatory IL-10.[4][7] |
Table 4: Therapeutic Efficacy of NECA in a CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day 35) | Paw Swelling (mm, Day 35) | Serum TNF-α (pg/mL) |
| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.2 | 95 ± 11 |
| NECA (10 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.1 | 42 ± 7** |
| *Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle.[9][10] |
References
- 1. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of NF-κB signaling by ECN in an arthritic model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Mcp-neca in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of 5'-(N-Ethylcarboxamido)adenosine (NECA), a potent synthetic analog of adenosine, in neuroprotection research. Due to a likely typographical error in the initial query, this document focuses on NECA, a well-characterized adenosine receptor agonist with demonstrated neuroprotective properties. NECA acts as a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3), with its neuroprotective effects primarily attributed to the activation of the A1 adenosine receptor. This document outlines the mechanisms of action, provides detailed experimental protocols for in vitro and in vivo models of cerebral ischemia, and presents available data on its efficacy.
Mechanism of Action
NECA exerts its neuroprotective effects through the activation of adenosine receptors, predominantly the A1 subtype. The binding of NECA to A1 receptors initiates a cascade of intracellular signaling events that collectively contribute to neuronal survival in the face of ischemic insults. The key mechanisms include:
-
Inhibition of Excitotoxicity: Activation of presynaptic A1 receptors suppresses the release of glutamate, a major excitatory neurotransmitter. During ischemia, excessive glutamate release leads to excitotoxicity and neuronal death. By curbing glutamate release, NECA mitigates this detrimental process.
-
Modulation of Ion Channel Activity: NECA, through A1 receptor activation, can modulate the activity of various ion channels. This includes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It also involves the inhibition of calcium channels, reducing the influx of calcium that triggers apoptotic pathways.
-
Anti-inflammatory Effects: While less characterized, adenosine receptor activation can modulate neuroinflammatory responses, which play a significant role in secondary injury following an ischemic event.
-
Activation of Pro-Survival Signaling Pathways: NECA has been shown to activate pro-survival signaling cascades. One such pathway involves the activation of p70S6 Kinase (p70S6K), a downstream effector of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and inhibit apoptosis.
-
Regulation of Apoptotic Proteins: NECA may influence the expression of key proteins involved in the apoptotic cascade. This includes upregulating the expression of anti-apoptotic proteins like Bcl-2 and downregulating the expression of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell survival.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for NECA-mediated neuroprotection.
Caption: Proposed signaling pathway of NECA-mediated neuroprotection.
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
The OGD model is a widely used in vitro method to simulate the ischemic conditions of a stroke.
Experimental Workflow:
Application Notes and Protocols for Determining the Dose-Response Curve of NECA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the dose-response curve of the non-selective adenosine receptor agonist, NECA (5'-N-Ethylcarboxamidoadenosine).
Introduction
NECA is a potent, non-selective agonist for all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them attractive targets for drug discovery.[1][2] Determining the dose-response curve of NECA is fundamental to characterizing its potency (EC50) and efficacy in activating these receptors. This protocol focuses on a common method for assessing adenosine receptor activation: measuring the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors typically couple to Gi/o proteins, leading to a decrease in cAMP, while A2A and A2B receptors couple to Gs proteins, resulting in an increase in cAMP concentration.[3][4][5]
Experimental Protocols
Principle of the Assay
This protocol describes a cell-based functional assay to determine the dose-response curve of NECA by quantifying changes in intracellular cAMP levels. The assay utilizes a competitive immunoassay format, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, free cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the cell lysate.
Materials and Reagents
-
Cell Line: A suitable host cell line (e.g., CHO-K1, HEK293) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
NECA: 5'-N-Ethylcarboxamidoadenosine.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.
-
cAMP Assay Kit: A commercial kit for cAMP measurement (e.g., HTRF cAMP dynamic 2 kit).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Forskolin: (For A1/A3 receptor assays) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Multi-well plates: 96-well or 384-well white, solid-bottom assay plates.
-
Plate reader: Capable of reading the specific assay format (e.g., HTRF-compatible reader).
Cell Culture and Preparation
-
Culture the cells expressing the target adenosine receptor in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in assay buffer and perform a cell count to determine the cell density.
-
Adjust the cell suspension to the desired concentration as recommended by the cAMP assay kit manufacturer (e.g., 1x10^6 cells/mL).
Assay Procedure (for A2A/A2B Receptors - Gs-coupled)
-
Prepare NECA dilutions: Prepare a serial dilution of NECA in assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M to capture the full dose-response curve.
-
Cell Plating: Dispense the cell suspension into the wells of the assay plate.
-
Agonist Addition: Add the different concentrations of NECA to the respective wells. Include a control group with only assay buffer.
-
Incubation: Incubate the plate at room temperature for the time recommended by the assay kit (e.g., 30 minutes).
-
cAMP Detection: Add the cAMP detection reagents (e.g., HTRF tracer and antibody) to each well.
-
Final Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Plate Reading: Read the plate on a compatible plate reader.
Assay Procedure (for A1/A3 Receptors - Gi-coupled)
-
Prepare NECA dilutions: As described for Gs-coupled receptors.
-
Cell Plating: Dispense the cell suspension into the wells of the assay plate.
-
Forskolin and NECA Addition: Add a fixed concentration of forskolin to all wells (to stimulate cAMP production) except for the negative control. Immediately after, add the serial dilutions of NECA.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
cAMP Detection: Add the cAMP detection reagents.
-
Final Incubation: Incubate as described above.
-
Plate Reading: Read the plate on a compatible plate reader.
Data Analysis
-
Data Normalization: Normalize the raw data. For Gs-coupled receptors, the response is typically normalized to the maximum response observed with a saturating concentration of a reference agonist. For Gi-coupled receptors, the response is often expressed as a percentage of the forskolin-stimulated response.
-
Dose-Response Curve Plotting: Plot the normalized response against the logarithm of the NECA concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).
-
Equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogEC50-X)*HillSlope))
-
-
Parameter Determination: From the curve fit, determine the following parameters:
-
EC50 (Half-maximal effective concentration): The concentration of NECA that produces 50% of the maximum response.
-
Hill Slope: The steepness of the curve.
-
Emax (Maximum efficacy): The maximum response produced by NECA.
-
Data Presentation
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of NECA for human adenosine receptors.
| Receptor Subtype | Coupling | Ligand | Parameter | Value (nM) |
| A1 | Gi/o | NECA | Ki | 14 |
| A2A | Gs | NECA | Ki | 20 |
| A2A | Gs | NECA | EC50 | 27.5[3] |
| A2B | Gs | NECA | EC50 | 2400 |
| A3 | Gi/o | NECA | Ki | 6.2 |
Note: Ki values represent the inhibition constant in binding assays, while EC50 values represent the potency in functional assays. Values are approximate and can vary depending on the experimental conditions and cell system used.
Visualization
Experimental Workflow
Caption: Experimental workflow for determining the NECA dose-response curve.
NECA Signaling Pathways
Caption: NECA signaling through Gs and Gi/o coupled adenosine receptors.
References
- 1. Magic™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. revvity.com [revvity.com]
- 3. innoprot.com [innoprot.com]
- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
Application Notes: Mcp-neca as a Tool for Studying A2B Adenosine Receptors
Introduction
5'-N-Ethylcarboxamidoadenosine (NECA), often referred to as Mcp-neca, is a potent synthetic analog of adenosine. It functions as a high-affinity, non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] However, it can also couple to Gq proteins, initiating phospholipase C (PLC) signaling and subsequent downstream effects.[2]
Due to its low affinity for adenosine, the A2B receptor is often considered a sensor of high adenosine concentrations, which typically occur under conditions of cellular stress, inflammation, or hypoxia. This compound serves as an invaluable pharmacological tool for researchers to investigate the physiological and pathophysiological roles of A2B receptor activation in various cellular contexts, despite its lack of selectivity. Its utility lies in its ability to potently activate A2B receptors, allowing for the characterization of downstream signaling pathways and cellular responses.[2]
Data Presentation
The following tables summarize the quantitative binding affinities and functional potencies of this compound (NECA) for human adenosine receptor subtypes, providing a basis for designing experiments and interpreting results.
Table 1: Binding Affinity of this compound (NECA) at Human Adenosine Receptors
| Receptor Subtype | K_i_ (nM) | Reference(s) |
| A1 | 14 | |
| A2A | 20 | |
| A2B | 330 | |
| A3 | 6.2 | |
| K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. |
Table 2: Functional Potency of this compound (NECA) at Human A2B Adenosine Receptors
| Assay | Cell Type | EC_50_ | Reference(s) |
| cAMP Accumulation | HEK293 (endogenous) | 1.7 µM | [2] |
| cAMP Accumulation | CHO (recombinant) | 2.5 nM - 2.4 µM | [2] |
| ERK1/2 Phosphorylation | CHO (recombinant) | 19.4 nM | [2] |
| p38 MAPK Phosphorylation | CHO (recombinant) | 18.5 nM | [2] |
| IL-6 Expression | Bronchial Smooth Muscle Cells | 1.3 µM | [3] |
| MCP-1 Expression | Bronchial Smooth Muscle Cells | 0.2 µM | [3] |
| EC_50_ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Note the variability in EC_50_ values, which can be influenced by receptor expression levels and the specific signaling pathway being measured.[2] |
Signaling Pathways & Visualizations
Activation of the A2B adenosine receptor by this compound can trigger multiple downstream signaling cascades. The primary pathway involves Gs-protein activation, while alternative pathways include Gq-protein and MAPK/ERK activation.
Caption: A2BAR Gs-cAMP Signaling Pathway.
References
Application Notes and Protocols for Mcp-neca in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
These application notes provide a comprehensive overview of the use of Mcp-neca, a potent and selective antagonist of the A2B adenosine receptor (A2B AR), in cancer cell line studies. The A2B AR is increasingly recognized for its role in promoting cancer progression, including cell proliferation, migration, and immune evasion. Consequently, antagonists like this compound represent a promising avenue for novel cancer therapeutics.
While specific quantitative data for this compound is emerging, this document leverages available data from studies on other selective A2B AR antagonists (e.g., PSB-603, MRS1754, GS-6201) to provide a framework for its application and expected outcomes in cancer cell line research. The protocols provided herein are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
Data Presentation: Efficacy of A2B AR Antagonists in Cancer Cell Lines
The following tables summarize the anti-proliferative and pro-apoptotic effects of selective A2B AR antagonists in various cancer cell lines. This data can serve as a benchmark for studies involving this compound.
Table 1: Anti-Proliferative Effects of A2B AR Antagonists
| Antagonist | Cell Line | Cancer Type | Concentration | Effect | Citation |
| PSB-603 | PC-3 | Prostate Cancer | Not Specified | Decreased proliferation | [1] |
| PSB-603 | Colorectal Cancer Cells | Colorectal Cancer | Not Specified | Decreased proliferation | [1] |
| MRS1754 | 769-P | Renal Cell Carcinoma | ≥ 200nM | Significant decrease in cell viability | [1] |
| MRS1754 | Caki-1 | Renal Cell Carcinoma | ≥ 200nM | Significant decrease in cell viability | [1] |
| GS-6201 | MDA-MB-231 | Triple-Negative Breast Cancer | 100 nM | Prevented adenosine-mediated increase in proliferation |
Table 2: Pro-Apoptotic Effects of A2B AR Antagonists
| Antagonist | Cell Line | Cancer Type | Method | Effect | Citation |
| PSB-603 | PC-3 | Prostate Cancer | Caspase-3 activity, LDH release | Blocked anti-apoptotic effects of NECA | [2] |
| MRS1754 | Glioblastoma Stem-Like Cells | Glioblastoma | Flow Cytometry | Increased apoptosis in combination with teniposide | [3][4] |
Signaling Pathways
This compound, as an A2B AR antagonist, is expected to modulate downstream signaling pathways initiated by adenosine. The primary signaling cascade involves the G-protein coupled A2B receptor, adenylyl cyclase, and cyclic AMP (cAMP). Additionally, the MAPK/JNK pathway has been implicated in A2B AR-mediated effects in cancer cells.
Caption: this compound blocks the A2B adenosine receptor, inhibiting downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[5][6]
Caption: Workflow for apoptosis detection by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A2B adenosine receptor blockade inhibits growth of prostate cancer cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. A2B Adenosine Receptor Enhances Chemoresistance of Glioblastoma Stem-Like Cells under Hypoxia: New Insights into MRP3 Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NECA Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive information to address solubility challenges encountered with 5'-N-Ethylcarboxamidoadenosine (NECA), a potent adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of NECA?
A1: NECA is readily soluble in dimethyl sulfoxide (DMSO) but is sparingly soluble to insoluble in water and aqueous buffers alone.[1][2] For most experimental purposes, a concentrated stock solution is first prepared in DMSO.
Q2: I'm seeing "Mcp-neca" in my notes, but can't find information on it. What is this compound?
A2: It is highly likely that "this compound" is a typographical error or a lab-specific shorthand. The standard and widely recognized name for the compound is NECA (5'-N-Ethylcarboxamidoadenosine). Searches for "this compound" do not yield a recognized chemical entity, while "NECA" is a well-documented adenosine receptor agonist. We recommend verifying the compound name from the original supplier's documentation.
Q3: How should I store NECA stock solutions?
A3: Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[3] Following reconstitution, stock solutions are reported to be stable for up to 3 months at -20°C. Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[4]
Solubility Data
The solubility of NECA can vary slightly between suppliers and batches. The following table summarizes solubility data from various sources.
| Solvent | Maximum Concentration | Source |
| DMSO | 62 mg/mL (approx. 201.1 mM) | Selleck Chemicals[1] |
| DMSO | 50 mM | Sigma-Aldrich |
| DMSO | 40 mM (12.33 mg/mL) | Tocris Bioscience[5] |
| DMSO | 20 mg/mL | Sigma-Aldrich (for HE-NECA)[2] |
| Water | Insoluble | Selleck Chemicals[1] |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a Concentrated NECA Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
NECA (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Allow the NECA vial and DMSO to reach room temperature before opening to prevent condensation.
-
Calculate the required mass of NECA for your desired volume and concentration. For example, for 1 mL of a 50 mM solution (MW: 308.3 g/mol ), you would need 15.42 mg of NECA.
-
Weigh the NECA and add it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the NECA is completely dissolved. Gentle warming (to no more than 37°C) may be applied if dissolution is slow.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol details the dilution of a DMSO stock solution into an aqueous buffer for cell-based assays. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts.
Materials:
-
Concentrated NECA stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
Methodology:
-
Thaw an aliquot of the concentrated NECA stock solution at room temperature.
-
Determine the final concentration of NECA and DMSO required for your experiment.
-
Perform a serial dilution if necessary. For direct dilution, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different formulation.
Troubleshooting Guide
Issue: My NECA is not dissolving in the aqueous buffer.
Cause: NECA has poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful, especially at higher concentrations.
Solution: Always prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute this stock into your aqueous medium.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue: After diluting my DMSO stock into my aqueous buffer, a precipitate formed.
Cause: This is known as "crashing out." The compound was soluble in the concentrated organic solvent but precipitates when diluted into the aqueous phase where its solubility is much lower.
Solution:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of NECA in the aqueous buffer.
-
Increase the proportion of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO may keep the compound in solution. However, always run a vehicle control to account for solvent effects.
-
Use a formulation with solubilizing agents: For in vivo studies or challenging in vitro systems, co-solvents and surfactants can be used. A published formulation for NECA involves a vehicle of DMSO, PEG300, and Tween-80 in saline.[4]
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.
Visualizations
Caption: Workflow for troubleshooting NECA solubility issues.
Caption: Simplified NECA signaling pathway via adenosine receptors.
References
Technical Support Center: Optimizing Mcp-neca Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcp-neca in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a compound used in scientific research that acts as an antagonist for adenosine receptors, particularly the A3 and A2B subtypes.[1] Its mechanism of action involves blocking the binding of the endogenous ligand, adenosine, to these receptors. This prevents the initiation of downstream signaling cascades that are normally triggered by adenosine receptor activation.
Q2: Which signaling pathways are modulated by this compound?
By acting as an antagonist at adenosine receptors, this compound can modulate several key signaling pathways. At the A2A and A2B receptors, which are coupled to Gs proteins, this compound can prevent the activation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP).[1] At the A3 receptor, which is coupled to Gi proteins, its antagonistic action would prevent the inhibition of adenylyl cyclase. Furthermore, it can block the activation of other pathways, such as those involving phospholipase C and mitogen-activated protein (MAP) kinases.[1]
Q3: What are the common in vitro assays used to characterize this compound?
Common in vitro assays to characterize the activity of this compound and similar adenosine receptor ligands include:
-
cAMP Assays: To measure the compound's ability to inhibit the production of cAMP stimulated by an adenosine receptor agonist.[1][2][3]
-
β-arrestin Recruitment Assays: To determine if the compound blocks agonist-induced recruitment of β-arrestin to the receptor, a key step in receptor desensitization and signaling.[2][4][5]
-
Calcium Mobilization Assays: For adenosine receptors coupled to phospholipase C, this assay measures changes in intracellular calcium levels.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to different adenosine receptor subtypes.
-
Cell Viability and Cytotoxicity Assays: To ensure that the observed effects are not due to the compound being toxic to the cells.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no response in a cell-based assay.
-
Possible Cause 1: Solubility Issues.
-
Solution: this compound is reported to be soluble in DMSO.[1] Ensure that the compound is fully dissolved in DMSO before preparing further dilutions in aqueous assay buffers. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
-
Possible Cause 2: Incorrect Concentration Range.
-
Solution: The optimal concentration of this compound will depend on the specific cell line, the expression level of the target receptor, and the assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (for antagonists) or EC50 (for agonists). Based on available data for this compound, its IC50 is in the nanomolar range for A3 and A2B receptors.[1] A good starting point for a dose-response curve would be to use a range of concentrations from picomolar to micromolar.
-
-
Possible Cause 3: Cell Line Issues.
-
Solution: Verify that the cell line used expresses the target adenosine receptor subtype at a sufficient level. This can be confirmed by qPCR, Western blot, or by using a well-characterized agonist as a positive control. Ensure that the cells are healthy, within a low passage number, and are plated at the correct density.
-
-
Possible Cause 4: Agonist Concentration in Antagonist Assays.
-
Solution: When characterizing this compound as an antagonist, the concentration of the agonist used to stimulate the cells is critical. Typically, an agonist concentration that gives about 80% of the maximal response (EC80) is used. This allows for a clear window to observe the inhibitory effect of the antagonist.
-
Issue 2: High background signal in a cAMP assay.
-
Possible Cause 1: Basal Activity of the Receptor.
-
Solution: Some G protein-coupled receptors exhibit constitutive (basal) activity even in the absence of an agonist. If this is the case, an inverse agonist might be needed to reduce the basal signal.
-
-
Possible Cause 2: Assay Reagent Issues.
-
Solution: Ensure that all assay reagents are properly prepared and have not expired. Use fresh assay buffers and ensure that the cAMP detection reagents are functioning correctly by using a positive control, such as forskolin, which directly activates adenylyl cyclase.
-
Issue 3: Difficulty interpreting dose-response curves.
-
Possible Cause 1: Poor Curve Fit.
-
Solution: Ensure that you have a sufficient number of data points spanning a wide enough concentration range to define the top and bottom plateaus of the curve. Use appropriate non-linear regression models to fit the data. If the curve does not plateau, the concentration range may need to be extended.
-
-
Possible Cause 2: Biphasic Response.
-
Solution: A biphasic dose-response curve can indicate off-target effects at higher concentrations or complex pharmacology. It is important to carefully analyze the data and consider the possibility of this compound interacting with other receptors or cellular components at higher concentrations.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Value | Reference |
| IC50 | A3 | Nanomolar range | [1] |
| IC50 | A2B | Nanomolar range | [1] |
Table 2: Pharmacological Profile of NECA (a related non-selective adenosine agonist)
| Parameter | Receptor Subtype | Value (nM) | Reference |
| Ki | Human A1 | 14 | [7] |
| Ki | Human A2A | 20 | [7] |
| Ki | Human A2B | 330 | |
| Ki | Human A3 | 6.2 | [7] |
| EC50 | Human A2B | 2400 | [7] |
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Concentration in a cAMP Assay
-
Cell Culture: Culture cells expressing the adenosine receptor of interest in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a known adenosine receptor agonist at its EC80 concentration.
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Assay Procedure: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors. c. Add the agonist solution to the wells and incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes). d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: a. Plot the cAMP levels against the logarithm of the this compound concentration. b. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of this compound.
Mandatory Visualizations
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
Technical Support Center: Understanding and Mitigating Off-Target Effects of NECA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the non-selective adenosine receptor agonist, NECA (5'-N-Ethylcarboxamidoadenosine). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is NECA and what are its primary targets?
NECA (5'-N-Ethylcarboxamidoadenosine) is a synthetic analog of adenosine and a potent agonist for adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are widely expressed throughout the body and are involved in numerous physiological processes. There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. NECA is considered a non-selective agonist because it binds with high affinity to multiple adenosine receptor subtypes.[1]
Q2: What are the primary "off-target" effects of NECA to consider in my experiments?
The most significant "off-target" effects of NECA stem from its lack of selectivity among the adenosine receptor subtypes. While you may be interested in the effects of activating one specific adenosine receptor subtype, NECA will likely activate other subtypes simultaneously. For example, NECA binds with high affinity to A1, A2A, and A3 receptors, and with a lower affinity to A2B receptors.[2] This can lead to a complex physiological response that is not attributable to a single receptor subtype.
Q3: My experimental results with NECA are unexpected or inconsistent. Could this be due to its off-target effects?
Yes, unexpected or inconsistent results are a common issue when using non-selective compounds like NECA. The activation of multiple receptor subtypes can lead to opposing or confounding downstream signaling effects. For instance, A1 and A3 receptors typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. The net effect on cAMP in your system will depend on the relative expression levels of these receptor subtypes in your cells or tissue of interest.
Q4: Are there any known off-target effects of NECA outside of the adenosine receptor family?
While broad off-target screening of all compounds is a standard practice in drug development, the primary characterization of NECA in the scientific literature focuses on its activity at adenosine receptors.[3] While it is possible that NECA may interact with other receptors at very high concentrations, its most prominent and well-documented off-target effects are within the adenosine receptor family due to its non-selective nature.[4]
Troubleshooting Guides
Issue: Unclear which adenosine receptor subtype is responsible for the observed effect.
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Solution 1: Use of Selective Antagonists: To dissect which receptor subtype is mediating the observed effect of NECA, use selective antagonists for each of the adenosine receptor subtypes in co-treatment experiments. If a selective antagonist for a particular subtype blocks the effect of NECA, it suggests that the effect is mediated by that subtype.
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Solution 2: Compare with Selective Agonists: Run parallel experiments using agonists that are highly selective for each of the adenosine receptor subtypes. Comparing the effects of these selective agonists to the effects of NECA can help to identify the receptor subtype(s) involved.
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Solution 3: Use a Knockout/Knockdown System: If you are working with cell lines, consider using CRISPR/Cas9 or siRNA to knock out or knock down the expression of specific adenosine receptor subtypes. This will provide more definitive evidence for the involvement of a particular subtype in the observed response to NECA.
Issue: High background signal or variable results in functional assays.
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Solution 1: Optimize NECA Concentration: Due to its varying affinities for the different adenosine receptor subtypes, the concentration of NECA used is critical. A high concentration of NECA is more likely to activate lower-affinity receptors, leading to a more complex and potentially confounding biological response. Perform a dose-response curve to determine the optimal concentration for your desired effect.
-
Solution 2: Characterize Receptor Expression: The expression levels of the different adenosine receptor subtypes can vary significantly between cell types and tissues. It is crucial to characterize the expression profile of adenosine receptors in your experimental system, for example, by using qPCR or western blotting. This will help you to interpret your results in the context of the receptors that are present.
-
Solution 3: Consider Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, which may contribute to variability in your results.[5] Be mindful of the incubation times with NECA and consider running time-course experiments to assess the stability of the response.
Quantitative Data: NECA Binding Affinities
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of NECA for the human adenosine receptor subtypes. These values highlight the non-selective nature of the compound.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (µM) |
| A1 | 14[2] | - |
| A2A | 20[2] | - |
| A2B | 330 | 2.4[2] |
| A3 | 6.2[2] | - |
Note: Ki values represent the concentration of the ligand that will bind to half of the receptors at equilibrium. EC50 values represent the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Receptor Selectivity
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (like NECA) for a specific receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1 receptors).
-
Test compound (NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (NECA) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
Prepare a solution of the radioligand in assay buffer at a concentration close to its Kd value.
-
Prepare a suspension of cell membranes in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
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Cell membrane suspension
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Increasing concentrations of the test compound (NECA) or vehicle control.
-
Radioligand solution.
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known selective ligand for the receptor).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) on a plate shaker to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
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Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Adenosine receptor signaling pathways activated by NECA.
Caption: Workflow for identifying NECA's receptor-mediated effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NECA | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mcp-neca (NECA) in Cell Culture
A Note on Terminology: The term "Mcp-neca" is ambiguous in scientific literature. Our database suggests this may be a typographical error or a specific shorthand. The following guidance is based on the well-researched adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA) , which is commonly used in cell culture and for which issues of cytotoxicity can be relevant. If you are working with a different agent, please verify its identity and consult relevant literature.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of NECA in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is NECA and what is its primary mechanism of action?
NECA (5'-N-Ethylcarboxamidoadenosine) is a synthetic analog of adenosine. It acts as a potent, non-selective agonist for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). Its primary mechanism of action involves binding to these G-protein coupled receptors, which can lead to various downstream signaling events, most notably the modulation of intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: I'm observing high levels of cell death in my cultures after treatment with NECA. Is this expected?
While NECA is primarily used to study adenosine receptor signaling, it can induce cytotoxicity in a dose- and cell type-dependent manner. Some studies have reported anti-proliferative and apoptotic effects of NECA in certain cancer cell lines.[3] Therefore, observing some level of cytotoxicity is not entirely unexpected, especially at higher concentrations or with prolonged exposure.
Q3: What are the typical working concentrations for NECA in cell culture?
The optimal concentration of NECA is highly dependent on the cell type and the specific adenosine receptor subtype being targeted. Review of the literature suggests a wide range of concentrations, from nanomolar to micromolar. For example, some studies use concentrations in the range of 0.1 µM to 10 µM.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Can the cytotoxic effects of NECA be beneficial for my research?
In some contexts, such as cancer research, the anti-proliferative and pro-apoptotic effects of NECA are the focus of the investigation.[3] By understanding the signaling pathways that lead to NECA-induced cell death in cancer cells, researchers can explore its potential as a therapeutic agent.
Troubleshooting Guide: Minimizing NECA-Induced Cytotoxicity
Problem 1: Excessive cell death observed even at low NECA concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Your specific cell line may be highly sensitive to adenosine receptor activation or to off-target effects of NECA. |
| Solution: | 1. Perform a thorough literature search for your specific cell line and its response to adenosine agonists. 2. Conduct a dose-response experiment with a wider range of lower concentrations (e.g., picomolar to low nanomolar). 3. Consider using a more selective adenosine receptor agonist if you are targeting a specific receptor subtype. |
| Contaminants in NECA stock: | The NECA powder or solvent may be contaminated. |
| Solution: | 1. Purchase NECA from a reputable supplier. 2. Prepare fresh stock solutions using high-purity, sterile solvents (e.g., DMSO). 3. Filter-sterilize the stock solution before adding it to your culture medium. |
| Solvent toxicity: | The solvent used to dissolve NECA (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the culture. |
| Solution: | 1. Ensure the final solvent concentration in your culture medium is low (typically <0.1%). 2. Include a solvent control in your experiments (cells treated with the same concentration of solvent without NECA). |
Problem 2: Inconsistent results or variable cytotoxicity between experiments.
| Possible Cause | Troubleshooting Step |
| NECA degradation: | NECA in solution may degrade over time, leading to inconsistent potency. |
| Solution: | 1. Prepare fresh dilutions of NECA from a frozen stock for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell culture variability: | Variations in cell density, passage number, or overall cell health can influence the response to NECA. |
| Solution: | 1. Use cells within a consistent passage number range. 2. Plate cells at a consistent density for all experiments. 3. Regularly monitor cell morphology and viability to ensure cultures are healthy before starting an experiment. |
Quantitative Data Summary
The following table summarizes NECA concentrations used in various published studies. Note that the observed effects are highly context-dependent.
| Cell Type | NECA Concentration Range | Observed Effect | Reference |
| Cytotoxic T Lymphocytes (CTLs) | 0.1 - 10 µmol L⁻¹ | Suppression of mixed lymphocyte reaction, development of CTLs with impaired response to adenosine receptor agonists. | [1] |
| Ovarian Cancer Cells (OVCAR-3, Caov-4) | Not specified, but dose-dependent | Reduced cell proliferation. | [3] |
| Human Tumor Cell Lines (Hep G2, Hep2, CACO2, ACHN) | 5 - 50 µM | No significant inhibition of MTT turnover. | [4] |
| CL4 CTLs | 1 - 10 µM | Enhanced translocation over tumor target cells. | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC₅₀) of NECA using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of NECA.
Materials:
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Your cell line of interest
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Complete cell culture medium
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NECA (powder or stock solution)
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Sterile DMSO (if preparing a stock solution)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., acidified isopropanol or SDS in HCl)
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Plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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NECA Preparation: Prepare a serial dilution of NECA in complete culture medium. If starting from a powder, first dissolve it in a small amount of sterile DMSO to make a high-concentration stock solution.
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Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of NECA. Include wells with medium only (blank), cells with medium only (negative control), and cells with solvent only (solvent control).
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Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
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Solubilization: After incubation, add the solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each NECA concentration relative to the negative control. Plot the percentage of viability against the NECA concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Signaling Pathway
Caption: NECA signaling pathway through adenosine receptors.
Experimental Workflow
References
- 1. In vitro induction of T cells that are resistant to A2 adenosine receptor-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine 2A receptor and TIM3 suppress cytolytic killing of tumor cells via cytoskeletal polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
Technical Support Center: Ensuring Stability of MCP-1/CCL2 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for recombinant MCP-1/CCL2?
For short-term storage (up to seven days), recombinant human MCP-1/CCL2 solutions are stable when stored at 4°C.[1][2] For long-term storage, it is recommended to store MCP-1/CCL2 at freezing temperatures (-20°C or -81°C); however, it is crucial to be aware of the potential for protein loss during freeze-thaw cycles.[1][2] It is generally advised to store recombinant MCP-1 at a high concentration, 10 µg/ml or greater, to maintain its stability.[1]
Q2: How do freeze-thaw cycles affect the stability of MCP-1/CCL2?
Multiple freeze-thaw cycles should be avoided as they can lead to significant loss of MCP-1/CCL2.[1][2] Studies have shown that a second freeze-thaw cycle can cause an approximate 50% loss of the protein.[1] The first freeze-thaw cycle may also contribute to some loss of MCP-1, and this loss can be dependent on concentration and time.[1][2] If samples stored under freezing conditions are not analyzed immediately, their stability may be compromised over time.[1]
Q3: At what concentration is MCP-1/CCL2 most stable during storage?
Higher concentrations of MCP-1/CCL2 (e.g., 10 µg/ml or greater) are generally recommended for storage to maintain protein stability.[1] Interestingly, some studies suggest that the stability of recombinant MCP-1 might decrease as its concentration in the solution increases, particularly with freezing storage conditions.[1]
Q4: Can I store diluted, working concentrations of MCP-1/CCL2?
While it is best to prepare working dilutions fresh, samples containing recombinant human MCP-1/CCL2 at working concentrations (in the pg/ml to ng/ml range) can be stored at non-freezing conditions (4°C) for a short term (at least seven days) without significant loss.[1][2] However, if these diluted samples are frozen, they should be analyzed as soon as possible after the first thaw.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced MCP-1/CCL2 activity in the experiment. | Protein degradation due to improper storage. | Aliquot the stock solution upon arrival to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. For short-term use, store at 4°C for up to a week. |
| Avoid repeated freeze-thaw cycles of the same aliquot.[1][2] | ||
| Inconsistent results between experimental batches. | Variability in the concentration of active MCP-1/CCL2. | Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| If using previously frozen working solutions, be aware of potential protein loss and consider it in the analysis.[1] | ||
| Precipitate formation in the MCP-1/CCL2 solution after thawing. | Protein aggregation. | Centrifuge the vial briefly before use to pellet any aggregates. Use the supernatant for your experiment. |
| Consider using a protein carrier, such as bovine serum albumin (BSA), in your buffer to prevent non-specific binding and improve stability, especially at low concentrations. |
Experimental Protocols
Protocol for Short-Term Storage and Use of MCP-1/CCL2
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Upon receiving the lyophilized recombinant MCP-1/CCL2, reconstitute it in a sterile, appropriate buffer (e.g., sterile PBS) to a stock concentration of at least 10 µg/ml.
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For immediate use or storage for up to seven days, store the reconstituted stock solution at 4°C.[1][2]
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When ready to use, dilute the stock solution to the desired working concentration using a suitable buffer containing a carrier protein like 0.1% BSA to prevent adsorption to plasticware.
Protocol for Long-Term Storage of MCP-1/CCL2
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Reconstitute the lyophilized MCP-1/CCL2 to a stock concentration of at least 10 µg/ml.
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Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C or -81°C.
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When needed, thaw a single aliquot rapidly in a room temperature water bath and immediately place it on ice.
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Avoid leaving the thawed protein at room temperature for extended periods.
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Discard any unused portion of the thawed aliquot; do not refreeze.[1][2]
Signaling Pathways and Experimental Workflows
MCP-1/CCL2 Signaling Pathway
MCP-1 binds to its receptor, CCR2, initiating a cascade of downstream signaling events.[3] This interaction is crucial for monocyte chemotaxis and activation. The activation of the MCP-1 gene itself can be mediated through multiple signaling pathways, including protein kinase C (PKC) and tyrosine phosphorylation.[4] Key downstream pathways activated by MCP-1/CCR2 signaling include the NF-κB and AP-1 pathways, which are involved in inflammatory and immune responses.[3][5]
Caption: MCP-1/CCL2 signaling cascade.
Experimental Workflow for Assessing MCP-1/CCL2 Stability
This workflow outlines a general procedure to evaluate the stability of MCP-1/CCL2 under different storage conditions.
Caption: MCP-1/CCL2 stability testing workflow.
References
- 1. Effect of storage conditions on the stability of recombinant human MCP-1/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Activation of MCP-1 gene expression is mediated through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in MCP-1 and NECA Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and the adenosine receptor agonist 5′-N-Ethylcarboxamidoadenosine (NECA) in their experiments. Given that "Mcp-neca" is not a standard nomenclature, this guide addresses each component individually and offers insights into potential areas of variability when used in related experimental systems.
Section 1: Troubleshooting MCP-1 Chemotaxis Assays
Chemotaxis assays are central to studying the function of MCP-1. However, these experiments are sensitive to a variety of factors that can lead to inconsistent results. This section provides a troubleshooting guide for common issues encountered during MCP-1 mediated chemotaxis experiments.
Frequently Asked Questions (FAQs) - MCP-1 Assays
Q1: What is the optimal concentration of MCP-1 to use in a chemotaxis assay?
A1: The optimal concentration of MCP-1 for inducing chemotaxis is cell-type dependent and typically exhibits a bell-shaped dose-response curve. For monocytic cell lines like THP-1, optimal chemotaxis is often observed around 30 ng/ml.[1] It is crucial to perform a dose-response experiment with a range of concentrations (e.g., 1 to 100 ng/ml) to determine the peak migratory response for your specific cell line.
Q2: My negative control (no MCP-1) shows high levels of cell migration. What could be the cause?
A2: High background migration can be due to several factors:
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Serum in the media: Serum is a potent chemoattractant. Ensure that the cells are resuspended in serum-free media in the upper chamber of your Boyden chamber or Transwell system to establish a proper chemoattractant gradient.
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Cell health: Unhealthy or overly confluent cells may exhibit random migration (chemokinesis). Ensure cells are in the logarithmic growth phase and have high viability.
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Pore size: If the membrane pore size is too large for your cell type, cells may passively fall through, leading to high background.
Q3: I am not observing any significant cell migration towards MCP-1. What are the possible reasons?
A3: A lack of migration could be due to:
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Low receptor expression: The target cells may not express sufficient levels of the MCP-1 receptor, CCR2. Confirm CCR2 expression using techniques like flow cytometry or western blotting.
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Incorrect pore size: The membrane pores may be too small for the cells to actively migrate through. For leukocytes, a 3.0 µm pore is often a good starting point, while larger cells may require 5.0 µm or 8.0 µm pores.
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Sub-optimal MCP-1 concentration: You may be using a concentration of MCP-1 that is too low or too high (on the descending part of the bell curve). A full dose-response curve is essential.
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Inactive MCP-1: Ensure the MCP-1 protein is properly stored and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
Quantitative Data for MCP-1 Chemotaxis Assays
| Parameter | Cell Line | Value | Reference |
| Optimal Concentration | THP-1 (monocytic) | 30 ng/ml | [1] |
| Incubation Time | THP-1 | 90 minutes | |
| Pore Size | THP-1 | 5 µm |
Experimental Protocol: MCP-1 Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
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Culture cells (e.g., THP-1 monocytes) to a density of approximately 1 x 10^6 cells/ml. Ensure cells are in the logarithmic growth phase.
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Centrifuge the cells and resuspend the pellet in serum-free media at a concentration of 1.5 x 10^5 cells per the volume of the upper chamber.
-
-
Assay Setup:
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In the lower wells of the Boyden chamber, add serum-free media containing various concentrations of MCP-1 (e.g., 0, 1, 10, 30, 50, 100 ng/ml). Include a positive control (e.g., 10% serum) and a negative control (serum-free media alone).
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Place the micropore filter membrane (e.g., 5 µm pore size for monocytes) over the lower wells.
-
Add the cell suspension to the upper chambers.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 90 minutes.
-
-
Quantification:
-
After incubation, remove the chamber and gently scrape the non-migrated cells from the upper surface of the membrane.
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Fix the membrane in ice-cold 100% methanol for 1 hour.
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Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
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Count the number of migrated cells in several random fields under a microscope.
-
Section 2: Troubleshooting NECA Adenosine Receptor Assays
NECA is a non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). Variability in NECA experiments can arise from the complexities of GPCR signaling and assay conditions.
Frequently Asked Questions (FAQs) - NECA Assays
Q1: I am seeing a lot of variability in my cAMP accumulation assay with NECA. What are the common causes?
A1: Variability in cAMP assays can stem from:
-
Cell density: The number of cells per well is critical. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window. It is important to optimize cell density for your specific assay.
-
Stimulation time: The kinetics of cAMP production can vary. An optimal stimulation time should be determined by performing a time-course experiment to ensure you are capturing the peak response.
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Phosphodiesterase (PDE) activity: PDEs degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer is crucial for allowing cAMP to accumulate to detectable levels.
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Receptor desensitization: Prolonged exposure to an agonist like NECA can lead to receptor desensitization and internalization, reducing the signal. Keep incubation times as short as is feasible to capture the initial response.
Q2: How can I determine which adenosine receptor subtype is responsible for the effect I'm seeing with NECA?
A2: Since NECA is non-selective, you will need to use selective antagonists for each receptor subtype (A1, A2A, A2B, A3) in combination with NECA. If a selective antagonist for a specific receptor blocks the effect of NECA, it indicates that this receptor subtype is involved.
Q3: My radioligand binding assay results with [3H]NECA are inconsistent. What should I check?
A3: For radioligand binding assays, consider the following:
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Non-specific binding: High non-specific binding can obscure the specific signal. Ensure you are using an appropriate concentration of a competing non-labeled ligand to define non-specific binding.
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Ligand depletion: The concentration of the radioligand should be well below the total receptor concentration to avoid depletion of the free ligand concentration.
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Incubation time and temperature: The binding reaction must reach equilibrium. Optimize both incubation time and temperature to ensure stable binding is achieved.
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Washing steps: Inadequate or inconsistent washing of the filters after incubation can lead to high background signal. Ensure a consistent and thorough washing procedure.
Quantitative Data for NECA Receptor Binding
| Parameter | Receptor Subtype (Human) | Value (Ki) | Reference |
| NECA Affinity | A1 | 14 nM | |
| NECA Affinity | A2A | 20 nM | |
| NECA Affinity | A3 | 6.2 nM | |
| NECA Potency | A2B | 2.4 µM (EC50) |
Experimental Protocol: NECA Radioligand Binding Assay
-
Membrane Preparation:
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Prepare cell membranes from a cell line expressing the adenosine receptor of interest.
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Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate. All dilutions should be made in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
For saturation binding, add increasing concentrations of [3H]NECA to wells containing a fixed amount of membrane protein (e.g., 10 µg).
-
For competition binding, add a fixed concentration of [3H]NECA and increasing concentrations of unlabeled NECA or other competing ligands.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak glass fiber filters in a solution like 0.05% Brij.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Analyze the data using appropriate software to determine parameters like Kd, Bmax, and Ki.
-
Section 3: General Sources of Experimental Variability
Many sources of variability are common to all cell-based assays. Controlling these factors is essential for reproducible results.
| Source of Variability | Potential Cause | Mitigation Strategy |
| Biological | Cell line instability (passage number, genetic drift) | Use low passage number cells; create and use a master cell bank. |
| Inter-patient/donor variability | Use well-characterized cell lines; if using primary cells, include samples from multiple donors. | |
| Procedural | Inconsistent cell seeding density | Use an automated cell counter for accurate cell counts. |
| Pipetting errors | Calibrate pipettes regularly; use proper pipetting technique. | |
| Inconsistent incubation times | Use a precise timer for all incubations. | |
| Reagents | Reagent lot-to-lot variability | Test new lots of critical reagents (e.g., serum, growth factors) before use in experiments. |
| Improper storage and handling of compounds (MCP-1, NECA) | Store at recommended temperatures; avoid repeated freeze-thaw cycles. | |
| Instrumentation | Poorly calibrated equipment (incubators, plate readers) | Regularly calibrate and maintain all laboratory equipment. |
Section 4: Visualizing Experimental Workflows and Signaling Pathways
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by MCP-1 and NECA.
Caption: MCP-1 signaling cascade via the CCR2 receptor.
Caption: NECA signaling through adenosine receptors.
Experimental Workflow
The following diagram outlines a general workflow for investigating the combined effects of MCP-1 and NECA on cell migration.
Caption: Workflow for a combined MCP-1 and NECA experiment.
References
Technical Support Center: A₃ Adenosine Receptor Agonist Dose Refinement for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A₃ adenosine receptor (A₃AR) agonists, such as compounds related to NECA derivatives, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is "MCP-neca" and what is the recommended starting dose?
A: The term "this compound" does not correspond to a standardly recognized chemical name in adenosine receptor literature. It may be an internal project name, a typo, or a non-standard abbreviation for a derivative of NECA (5'-N-Ethylcarboxamidoadenosine). NECA itself is a potent, non-selective agonist for all adenosine receptor subtypes.[1]
Actionable Advice:
-
Verify Compound Identity: First, confirm the precise chemical structure and standard name of your compound.
-
Consult Literature for Analogs: If your compound is a novel derivative, search for dose-ranging studies of its closest structural analogs. For A₃AR-selective research, well-characterized agonists include Namodenoson (Cl-IB-MECA) and Piclidenoson (IB-MECA) .[2][3][4]
-
Start with Low Doses: Without prior data, a dose-finding study is essential. Start with a low dose (e.g., 1-10 µg/kg) and escalate until the desired biological effect is observed or adverse effects appear.
Q2: What are typical effective doses for selective A₃AR agonists in rodents?
A: Doses for selective A₃AR agonists are typically in the microgram per kilogram (µg/kg) range and depend on the animal model, route of administration, and indication. For example, Namodenoson has been administered orally to mice at 100 µg/kg twice daily for pancreatic cancer models and at 200 µg/kg thrice daily in a model of non-alcoholic steatohepatitis (NASH).[5][6] In rat models of chronic pain, IB-MECA was effective at a single intraperitoneal (i.p.) dose of 0.5 µmol/kg.
Q3: How do I select a vehicle for my A₃AR agonist?
A: The choice of vehicle is critical and depends on the compound's solubility and the route of administration. Many adenosine agonists are poorly soluble in aqueous solutions. Common vehicle systems include:
-
DMSO/Saline Mixtures: A small percentage of Dimethyl sulfoxide (DMSO) (e.g., 5-10%) is used to dissolve the compound, which is then diluted in saline or phosphate-buffered saline (PBS).
-
DMSO/PEG/Tween/Saline: For compounds requiring stronger solubilization for in vivo use, a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common choice.
-
Corn Oil: For oral administration or when a slower release is desired.
Important: Always run a vehicle-only control group in your experiments to ensure the vehicle itself does not have a biological effect.
Q4: I'm not seeing an effect. What are the common reasons?
A: Lack of efficacy can stem from several factors:
-
Inadequate Dose: The dose may be too low to achieve a therapeutic concentration at the target tissue. A dose-escalation study is required.
-
Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. Investigate different routes of administration (e.g., i.p. or i.v. instead of oral).
-
Species Differences: Adenosine receptor pharmacology can differ significantly between species (e.g., rat vs. mouse vs. human). A compound selective in one species may not be in another.
-
Compound Instability: The compound may be unstable in the vehicle or degrade rapidly in vivo.
-
Target Engagement: Confirm that the effect you are measuring is indeed mediated by the A₃AR. Use a selective A₃AR antagonist, like MRS1523, to block the effect.[2]
Q5: What are the potential side effects of A₃AR agonists?
A: Selective A₃AR agonists like Namodenoson and Piclidenoson are generally reported to be well-tolerated with a favorable safety profile in both preclinical animal models and human clinical trials.[2][4] However, non-selective agonists or very high doses of selective agonists can cause off-target effects. For instance, intravenous administration of 200 µg/kg of Namodenoson in rats resulted in a brief hypotension accompanied by a significant increase in plasma histamine.[5] It is crucial to monitor for cardiovascular changes (heart rate, blood pressure) and signs of mast cell degranulation in initial studies.
Data Presentation: Quantitative Summaries
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A₁ Receptor | A₂A Receptor | A₃ Receptor | Selectivity for A₃ | Source |
| NECA | 14 | 20 | 6.2 | Non-selective | [1] |
| Piclidenoson (IB-MECA) | 54 | 56 | 1.1 | ~50-fold vs A₁/A₂A | [7][8] |
| Namodenoson (Cl-IB-MECA) | ~825 | ~462 | 0.33 | ~2500-fold vs A₁, ~1400-fold vs A₂A | [5][9] |
Note: Ki values can vary based on assay conditions and species.
Table 2: Examples of In Vivo Doses in Rodent Studies
| Compound | Species | Model | Dose | Route | Observed Effect | Source |
| Namodenoson | Mouse | Pancreatic Cancer (xenograft) | 100 µg/kg, BID | Oral | Inhibition of tumor growth | |
| Namodenoson | Mouse | NASH (STAM model) | 200 µg/kg, TID | Oral | Reduced steatosis and inflammation | [5][6] |
| Namodenoson | Mouse | NASH (CCl₄ model) | 100 µg/kg, twice weekly | i.p. | Reversed elevated ALT, reduced inflammation and fibrosis | [5] |
| Namodenoson | Rat | Hepatocellular Carcinoma | 100 µg/kg (maximal effect) | Oral | Dose-dependent inhibition of tumor growth | |
| IB-MECA | Rat | Chronic Neuropathic Pain | 0.5 µmol/kg (~260 µg/kg) | i.p. | Reversal of hyperalgesia |
Experimental Protocols
General Protocol for a Dose-Refinement Study of an A₃AR Agonist in Mice
This protocol outlines a general methodology for determining the optimal dose of a novel A₃AR agonist in a mouse model of disease (e.g., inflammation).
1. Preparation
-
Compound Formulation: Prepare the A₃AR agonist in a suitable, sterile vehicle (e.g., 10% DMSO in saline). Prepare a fresh solution on each day of dosing. Also prepare a vehicle-only solution.
-
Animal Model: Use a validated mouse model relevant to your research question. Animals should be acclimated for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups
-
Group 1: Vehicle Control: Receives only the vehicle solution. (n=8-10 mice)
-
Group 2: Low Dose Agonist: e.g., 10 µg/kg. (n=8-10 mice)
-
Group 3: Mid Dose Agonist: e.g., 50 µg/kg. (n=8-10 mice)
-
Group 4: High Dose Agonist: e.g., 200 µg/kg. (n=8-10 mice)
-
Group 5 (Optional): Positive Control: A known therapeutic for the model, if available.
-
Group 6 (Optional): Antagonist Control: High Dose Agonist + A₃AR antagonist (e.g., MRS1523) to confirm target specificity.
3. Administration and Monitoring
-
Dosing: Administer the compound or vehicle via the chosen route (e.g., oral gavage, i.p. injection). The volume should be consistent across all animals (e.g., 10 mL/kg). The dosing frequency (e.g., once daily, twice daily) should be based on the suspected pharmacokinetic properties of the compound.
-
Monitoring: Observe animals daily for any signs of toxicity or adverse effects (e.g., changes in weight, posture, activity, or breathing).
4. Endpoint Analysis
-
Primary Endpoint: At a predetermined time point after the final dose, assess the primary efficacy marker. This could be a behavioral test (e.g., paw withdrawal threshold in a pain model), a physiological measurement, or a biochemical marker from blood or tissue.
-
Secondary Endpoints: Collect blood and/or tissues for analysis of relevant biomarkers (e.g., cytokine levels via ELISA, gene expression via qPCR, histology).
5. Data Analysis
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.
-
Plot a dose-response curve to identify the optimal dose that provides a significant therapeutic effect with minimal side effects.
Visualizations
A₃ Adenosine Receptor Signaling Pathway
Caption: A₃ Adenosine Receptor (A₃AR) signaling cascade upon agonist binding.
Experimental Workflow for Dose Refinement
References
- 1. adooq.com [adooq.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 8. IB-MECA | Adenosine A3 Receptor Agonists: R&D Systems [rndsystems.com]
- 9. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Utilizing the Cell Permeability of NECA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the adenosine receptor agonist, NECA (5'-N-Ethylcarboxamidoadenosine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and queries encountered during in vitro and in vivo experiments with NECA. Contrary to concerns about poor cell penetration, NECA is a cell-permeable compound. This guide, therefore, focuses on leveraging this property for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NECA and what are its primary cellular targets?
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent synthetic analog of adenosine. It functions as a non-selective agonist for all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.
Q2: Is NECA cell-permeable?
Yes, NECA is considered a cell-permeable compound. This property allows it to cross cell membranes and interact with its target adenosine receptors, which are located on the cell surface. Its ability to penetrate tissues also makes it active in vivo.
Q3: How should I prepare and store NECA stock solutions?
-
Preparation: NECA is sparingly soluble in water but soluble in organic solvents like DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered NECA in 100% DMSO. For cell-based assays, it is crucial to dilute the DMSO stock solution in your culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%).
-
Storage: Store the powdered form of NECA at -20°C. The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Q4: What are the typical working concentrations for NECA in cell culture experiments?
The optimal concentration of NECA will depend on the cell type and the specific adenosine receptor subtype being investigated. A general starting point for in vitro assays is in the range of 100 nM to 10 µM. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect or lower than expected potency of NECA. | 1. Incorrect NECA concentration: The concentration may be too low to elicit a response. 2. Degradation of NECA: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Low expression of adenosine receptors: The cell line used may not express the target adenosine receptor subtype at a sufficient level. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare fresh NECA stock solution and aliquot for single use. 3. Verify the expression of adenosine receptor subtypes in your cell line using techniques like qPCR or Western blotting. |
| High background or off-target effects. | 1. NECA is a non-selective agonist: At higher concentrations, NECA can activate multiple adenosine receptor subtypes, leading to a mixed response. 2. Cellular stress: High concentrations of NECA or the solvent (e.g., DMSO) may induce cellular stress. | 1. Use selective agonists or antagonists for the specific adenosine receptor subtype of interest to confirm the observed effect. 2. Ensure the final DMSO concentration in your experiments is below the toxic threshold for your cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can alter receptor expression and signaling. 2. Inconsistent NECA preparation: Errors in dilution or storage of NECA can lead to variability. | 1. Standardize your cell culture protocols, including using a consistent range of passage numbers. 2. Follow a strict protocol for the preparation and storage of NECA solutions. |
Quantitative Data Summary
| Permeability Classification | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1 | < 20% |
| Moderate | 1 - 10 | 20% - 80% |
| High | > 10 | > 80% |
Given its biological activity, NECA is expected to fall within the moderate to high permeability range.
Experimental Protocols
Protocol 1: Preparation of NECA Stock Solution
-
Objective: To prepare a 10 mM stock solution of NECA in DMSO.
-
Materials:
-
NECA powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of NECA powder to prepare the desired volume of a 10 mM solution (Molecular Weight of NECA is approximately 308.29 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated amount of NECA powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube until the NECA is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Cell-Based Assay with NECA
-
Objective: To assess the effect of NECA on a specific cellular response (e.g., cAMP production) in a human cell line (e.g., HEK293 cells).
-
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NECA stock solution (10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
cAMP assay kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of NECA dilutions: On the day of the experiment, thaw an aliquot of the 10 mM NECA stock solution. Prepare a serial dilution of NECA in the assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the highest NECA concentration).
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the NECA dilutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for the desired period (e.g., 15-30 minutes for cAMP assays).
-
Assay: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: Plot the cellular response (e.g., cAMP concentration) against the NECA concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Signaling Pathways and Experimental Workflows
NECA-Activated Adenosine Receptor Signaling Pathways
NECA, as a non-selective agonist, can activate all four adenosine receptor subtypes, each coupled to distinct G proteins and downstream signaling cascades.
Caption: NECA signaling through adenosine receptors.
Experimental Workflow for Assessing NECA's Effect on Cell Permeability
This workflow outlines a typical Caco-2 permeability assay to evaluate the transport of a compound across an intestinal epithelial barrier model.
Caption: Caco-2 permeability assay workflow.
Logical Troubleshooting Flowchart
This flowchart provides a structured approach to troubleshooting common issues in NECA experiments.
Caption: Troubleshooting flowchart for NECA experiments.
Technical Support Center: Troubleshooting Mcp-neca Signaling Outcomes
Welcome to the technical support center for Mcp-neca (Monocyte Chemoattractant Protein-1, also known as CCL2) signaling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound signaling experiments.
Q1: Why am I observing a low or no signal in my cAMP assay after this compound stimulation?
A1: A weak or absent signal in a cAMP assay can stem from several factors. This compound primarily signals through the Gαi subunit of its receptor, CCR2, which leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Therefore, a direct stimulation with this compound alone might not produce a measurable signal in a standard cAMP accumulation assay.
Troubleshooting Steps:
-
Use a Forskolin Co-stimulation Protocol: To observe the inhibitory effect of this compound, first stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce a robust cAMP signal. Then, in the presence of forskolin, add varying concentrations of this compound. A successful experiment will show a dose-dependent decrease in the forskolin-induced cAMP levels.
-
Cell Health and Receptor Expression: Ensure your cells are healthy, viable, and express sufficient levels of the CCR2 receptor. Low receptor density will result in a diminished signal.
-
Reagent Quality: Verify the activity of your this compound ligand and the forskolin. Degradation of reagents can lead to a loss of signal.
-
Assay Sensitivity: Confirm that your cAMP assay kit has the required sensitivity to detect the expected changes in cAMP levels.
Q2: My ERK phosphorylation assay shows high background signal. What could be the cause?
A2: High background in an ERK phosphorylation assay can mask the specific signal from this compound stimulation. The most common causes are suboptimal cell culture conditions and procedural issues.
Troubleshooting Steps:
-
Serum Starvation: The presence of growth factors in serum can activate the MAPK/ERK pathway, leading to high basal phosphorylation. It is crucial to serum-starve your cells for a sufficient period (typically 4-24 hours) before this compound stimulation.
-
Cell Density: Overly confluent cells can exhibit increased basal ERK activation. Optimize cell seeding density to ensure cells are in a log-growth phase and not overly stressed.[1]
-
Washing Steps: Inadequate washing between antibody incubation steps can result in non-specific binding and high background. Ensure thorough but gentle washing.
-
Antibody Concentration: The concentrations of both the primary and secondary antibodies should be optimized. Excessively high antibody concentrations can lead to non-specific binding.
-
Lysis Buffer and Phosphatase Inhibitors: Ensure your lysis buffer contains fresh and effective phosphatase inhibitors to prevent dephosphorylation of ERK after cell lysis.
Q3: The results of my this compound signaling assays are not reproducible. How can I improve consistency?
A3: Lack of reproducibility is a common challenge in cell-based assays and can be attributed to a variety of factors.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells of a consistent passage number, maintain a regular subculture schedule, and ensure consistent seeding densities for all experiments.
-
Precise Timing and Temperature Control: The kinetics of GPCR signaling are often rapid. Ensure that incubation times and temperatures for ligand stimulation, antibody incubations, and washing steps are precisely controlled and consistent across all experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Plate Consistency: Be mindful of potential "edge effects" on multi-well plates, where wells on the periphery of the plate may behave differently from interior wells.[1] If this is observed, consider not using the outer wells for critical samples.
-
Instrument Calibration: Ensure that plate readers and other instruments are properly calibrated and maintained.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound (CCL2) signaling. Note that these values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions.
| Parameter | Agonist | Assay Type | Cell Line | Typical Value Range | Reference |
| EC50 | MCP-1 | Chemotaxis/Migration | Human Monocytes | ~1 nM | [2] |
| Kd | MCP-1 | Ligand Binding | Human Monocytes | 1.9 ± 0.2 nM | [2] |
| Binding Sites | MCP-1 | Ligand Binding | Human Monocytes | 1700 ± 600 sites/cell | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments used to study this compound signaling.
Forskolin-Stimulated cAMP Inhibition Assay
This protocol is designed to measure the Gαi-mediated inhibition of adenylyl cyclase by this compound.
Materials:
-
Cells expressing the CCR2 receptor (e.g., THP-1 or HEK293 cells stably expressing CCR2)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound (CCL2)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black opaque 96-well or 384-well assay plates
Procedure:
-
Cell Preparation:
-
Culture cells to the appropriate density.
-
On the day of the assay, harvest and wash the cells with assay buffer.
-
Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a final density of 1 x 10^6 cells/mL.
-
-
Ligand Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a stock solution of forskolin in assay buffer. The final concentration of forskolin should be predetermined to elicit a submaximal cAMP response (typically in the low micromolar range).
-
-
Assay Execution:
-
Add 10 µL of the cell suspension to each well of the assay plate.
-
Add 5 µL of the this compound serial dilutions to the appropriate wells.
-
Add 5 µL of the forskolin solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
-
ERK Phosphorylation Assay (In-Cell Western)
This protocol describes a method to measure the activation of the MAPK/ERK pathway by this compound using an in-cell western assay.
Materials:
-
Cells expressing the CCR2 receptor
-
Serum-free cell culture medium
-
Assay buffer
-
This compound (CCL2)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking solution in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well clear-bottom assay plates
-
An imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed the cells into a 96-well plate at an optimized density (e.g., 25,000 cells/well) and culture overnight.[1]
-
The next day, replace the culture medium with serum-free medium and incubate for 4-24 hours.
-
-
This compound Stimulation:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Remove the serum-free medium from the cells and add the this compound dilutions.
-
Incubate at 37°C for the optimal stimulation time (typically 5-15 minutes, which should be determined empirically).
-
-
Fixation and Permeabilization:
-
Remove the this compound solution and immediately add the fixing solution. Incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Add blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Dilute the primary antibodies in blocking buffer and add the antibody solution to the wells. Incubate overnight at 4°C.
-
The next day, wash the wells five times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer and add to the wells. Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Data Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized phospho-ERK signal against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
This compound (CCL2) Signaling Pathway
References
Validation & Comparative
Unveiling the In Vivo Efficacy of Adenosine Receptor Agonists and MCP-1 Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the non-selective adenosine receptor agonist NECA and its alternatives, alongside the monocyte chemoattractant protein-1 (MCP-1) antagonist, MCP-1(9-76). This analysis is supported by experimental data and detailed protocols to aid in the evaluation of these compounds for therapeutic development.
The initial query for "Mcp-neca" suggests a potential interest in a combination or a novel compound. However, extensive database searches indicate that "this compound" is not a recognized single chemical entity. Instead, the components are understood as Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine in inflammatory responses, and NECA (5'-N-Ethylcarboxamidoadenosine), a potent synthetic agonist of adenosine receptors. This guide will, therefore, provide a comparative analysis of the in vivo efficacy of NECA and its analogs against MCP-1 antagonists in relevant disease models.
Adenosine Receptor Agonists: NECA and its Analogs in Thrombosis
Adenosine receptors, particularly the A2A subtype, are crucial in regulating platelet activation and aggregation, making them attractive targets for antithrombotic therapies. NECA, as a non-selective agonist, has been widely studied, alongside more selective compounds like HE-NECA and CGS 21680.
Comparative Efficacy in a Murine Thrombosis Model
A widely used in vivo model to assess antithrombotic efficacy is the ferric chloride-induced thrombosis model in mice. This model mimics key aspects of arterial thrombosis by inducing endothelial injury and subsequent clot formation.
| Compound | Dose | Animal Model | Primary Endpoint | Efficacy | Citation |
| NECA | Not specified in direct comparison | Mice | Thrombus formation | Effective in reducing thrombus formation, but high doses may lead to off-target effects. | [1] |
| HE-NECA | 4 mg/kg (in combination) | Mice (C57BL/6) | Thrombus stability (fibrinogen content) | Improved antithrombotic properties of cangrelor and prasugrel. | [2][3] |
| CGS 21680 | Not specified in direct comparison | Mice | Venous thrombosis | Suppresses thrombosis in a model of antiphospholipid syndrome. | [4] |
Key Findings:
-
While NECA is a potent antithrombotic agent, its lack of selectivity can lead to undesirable side effects.[1]
-
The selective A2A agonist HE-NECA has been shown to enhance the efficacy of existing antiplatelet drugs like cangrelor and prasugrel in a ferric chloride-induced thrombosis model in mice.[2][3]
-
The A2A selective agonist CGS 21680 has demonstrated efficacy in reducing venous thrombosis in a mouse model of antiphospholipid syndrome by suppressing neutrophil extracellular trap (NET) formation.[4]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This protocol outlines the key steps for inducing and evaluating thrombosis in a murine model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors)
-
Filter paper strips (1x2 mm)
-
Ferric chloride (FeCl3) solution (e.g., 5% or 10% in distilled water)
-
Doppler flow probe
-
Saline solution
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Vascular Injury: Apply a filter paper strip saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Thrombus Formation: Remove the filter paper and continuously monitor blood flow using the Doppler probe. The time to occlusion (cessation of blood flow) is the primary endpoint.
-
Drug Administration: Test compounds (e.g., NECA, HE-NECA) can be administered intravenously or intraperitoneally at various time points before or after the injury.
Experimental Workflow for Ferric Chloride-Induced Thrombosis Model
Caption: Workflow for the ferric chloride-induced thrombosis model in mice.
MCP-1 Antagonists in Inflammatory Disease
Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. Dysregulation of MCP-1 is implicated in various inflammatory conditions, including rheumatoid arthritis.
Efficacy of an MCP-1 Antagonist in a Murine Arthritis Model
The MRL-lpr mouse model spontaneously develops a chronic inflammatory arthritis that shares similarities with human rheumatoid arthritis. This model is valuable for evaluating the in vivo efficacy of anti-inflammatory agents.
| Compound | Dose | Animal Model | Primary Endpoint | Efficacy | Citation |
| MCP-1(9-76) (antagonist) | 2.0 mg/kg daily | MRL-lpr mice | Joint swelling, histopathology | Significantly reduced the onset and severity of arthritis. | [5] |
| Native MCP-1 (control) | 2.0 mg/kg daily | MRL-lpr mice | Joint swelling, histopathology | Enhanced arthritis symptoms. | [5] |
Key Findings:
-
Daily administration of the MCP-1 antagonist, MCP-1(9-76), effectively prevented the onset of arthritis in MRL-lpr mice.[5]
-
The antagonist also demonstrated therapeutic efficacy by reducing symptoms and joint pathology when administered after the onset of disease.[5]
-
In contrast, treatment with native MCP-1 exacerbated the arthritis, highlighting the specific inhibitory effect of the antagonist.[5]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is another widely used and well-characterized model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Primary Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail.
-
Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in IFA.
-
Disease Assessment: Monitor mice regularly for the onset and severity of arthritis. Clinical signs include paw swelling, erythema, and joint stiffness. A clinical scoring system is typically used to quantify disease severity.
-
Drug Administration: Test compounds (e.g., MCP-1 antagonist) can be administered prophylactically (before disease onset) or therapeutically (after disease onset).
Signaling Pathways
Understanding the underlying signaling pathways is crucial for evaluating the mechanism of action of these compounds.
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor, a Gs-protein coupled receptor (GPCR), leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6][7][8][9] This increase in cAMP activates Protein Kinase A (PKA), which ultimately leads to the inhibition of platelet activation and a reduction in inflammatory responses.
Adenosine A2A Receptor Signaling Cascade
Caption: Simplified signaling pathway of the adenosine A2A receptor.
MCP-1/CCL2 Signaling Pathway
MCP-1 exerts its chemoattractant effects by binding to its receptor, CCR2, a G-protein coupled receptor. This interaction triggers a signaling cascade that ultimately leads to cell migration and the recruitment of inflammatory cells to the site of injury or infection.
MCP-1 (CCL2) Signaling Cascade
Caption: Simplified signaling pathway of MCP-1 (CCL2) and its receptor CCR2.
Conclusion
This comparative guide provides a summary of the in vivo efficacy of adenosine receptor agonists (NECA and its analogs) and MCP-1 antagonists in preclinical models of thrombosis and arthritis. The data presented highlights the therapeutic potential of targeting both the adenosine and chemokine systems. For researchers in drug development, the choice between these targets will depend on the specific disease indication, the desired therapeutic window, and the potential for off-target effects. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for designing and interpreting future in vivo studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptor agonism protects against NETosis and thrombosis in antiphospholipid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Antagonist of Monocyte Chemoattractant Protein 1 (MCP-1) Inhibits Arthritis in the MRL-lpr Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]
- 8. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mcp-neca and NECA in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of adenosine receptor research, the non-selective agonist 5'-N-ethylcarboxamidoadenosine (NECA) has long served as a standard pharmacological tool. However, the quest for compounds with modified selectivity and potency has led to the development of derivatives such as N6-cyclopentyl-NECA, herein referred to as Mcp-neca. This guide provides an objective comparison of the functional performance of this compound versus NECA, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate agonist for their studies.
Executive Summary
NECA is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). This compound, a derivative of NECA with a cyclopentyl group at the N6-position, exhibits altered affinity and potency, particularly demonstrating a significant increase in selectivity for the A1 adenosine receptor over other subtypes when compared to its parent compound, NECA. This enhanced selectivity makes this compound a valuable tool for studies focused on the A1 receptor.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of NECA and a representative this compound compound, N6-cyclopentyl-5'-N-ethylcarboxamidoadenosine (CP-NECA), at human adenosine receptor subtypes. The data is derived from studies on a series of N6-substituted NECA derivatives.
Table 1: Comparison of Binding Affinities (pKi) at Human Adenosine Receptors
| Compound | hA1R (pKi) | hA2AR (pKi) | hA3R (pKi) |
| NECA | 7.9 | 7.6 | 8.2 |
| This compound (CP-NECA) | 8.8 | 6.7 | 7.5 |
Note: Higher pKi values indicate stronger binding affinity.
Table 2: Comparison of Functional Potency (pEC50) in cAMP Assays
| Compound | hA1R (pEC50) | hA2AR (pEC50) | hA3R (pEC50) |
| NECA | 8.1 | 7.5 | 7.9 |
| This compound (CP-NECA) | 9.0 | 6.5 | 7.3 |
Note: Higher pEC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest.
-
Radioligand (e.g., [3H]DPCPX for A1R, [3H]ZM241385 for A2AR, [3H]MRS1754 for A2BR, [3H]HEMADO for A3R).
-
NECA and this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (NECA and this compound).
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled ligand.
-
Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
Calculate the Ki values from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors.
Materials:
-
CHO-K1 cells stably expressing the human adenosine receptor subtype of interest.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Forskolin (to stimulate adenylyl cyclase for A1 and A3 receptor assays).
-
NECA and this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium and pre-incubate for 30 minutes at 37°C.
-
For A1 and A3 receptor assays (Gi-coupled), add forskolin to all wells to stimulate cAMP production.
-
Add serial dilutions of the agonist (NECA or this compound) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values.
Visualizations
Adenosine Receptor Signaling Pathways
Caption: Adenosine receptor signaling pathways for Gi and Gs-coupled receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
A Comparative Guide to MCP-NECA and Other Selective Adenosine Receptor Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adenosine receptor ligand MCP-NECA with other selective adenosine agonists and antagonists. This document summarizes key experimental data, details relevant methodologies, and visualizes critical signaling pathways to inform research and development decisions.
This compound: An Antagonist at the A2B Adenosine Receptor
Contrary to what its structural relation to the non-selective agonist NECA might suggest, experimental evidence indicates that N6-Cyclopentyl-5'-(N-ethylcarboxamido)adenosine (this compound) functions as a potent antagonist at the A2B adenosine receptor. This crucial distinction positions this compound as a tool for studying A2B receptor blockade and its downstream effects, rather than for mimicking the effects of adenosine at this subtype.
This guide will therefore compare this compound's antagonist profile at the A2B receptor with the agonist profiles of other selective adenosine receptor ligands at their respective targets (A1, A2A, A2B, and A3 receptors) to provide a broad perspective on adenosine receptor modulation.
Comparative Analysis of Adenosine Receptor Ligands
To facilitate a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and a panel of well-established selective adenosine receptor agonists.
Table 1: Binding Affinities (Ki, nM) of Adenosine Receptor Ligands at Human Adenosine Receptor Subtypes
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Primary Target & Selectivity |
| This compound | Data lacking | Data lacking | Potent Antagonist | Data lacking | A2B Antagonist |
| CPA | 2.3 [1] | 790[1] | >10,000 | 43[1] | A1-selective agonist |
| CGS-21680 | 1300 | 15 | 20,000 | >10,000 | A2A-selective agonist |
| BAY 60-6583 | >10,000 | >10,000 | 5.2 | >10,000 | A2B-selective partial agonist[1] |
| IB-MECA | 255 | 580 | >10,000 | 1.4 | A3-selective agonist |
| NECA | 14[2] | 20[2] | 330 | 6.2[2] | Non-selective agonist |
Table 2: Functional Potency (EC50/IC50, nM) of Adenosine Receptor Ligands
| Compound | A1 Receptor (cAMP inhibition) | A2A Receptor (cAMP stimulation) | A2B Receptor (cAMP stimulation) | A3 Receptor (cAMP inhibition) | Functional Activity |
| This compound | Data lacking | Data lacking | Antagonist | Data lacking | A2B Antagonist |
| CPA | 1.2 | >10,000 | >10,000 | 110 | A1-selective agonist |
| CGS-21680 | >10,000 | 230 | >10,000 | >10,000 | A2A-selective agonist |
| BAY 60-6583 | >10,000 | >10,000 | 2.83 (murine) [1] | >10,000 | A2B-selective partial agonist[1] |
| IB-MECA | 2500 | >10,000 | >10,000 | 2.1 | A3-selective agonist |
| NECA | 10 | 100 | 2400[2] | 3 | Non-selective agonist |
Note: Functional data for this compound is qualitative, identifying it as an A2B antagonist. Quantitative IC50 values from competitive assays are not broadly available.
Signaling Pathways of Adenosine Receptors
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The primary signaling pathways for each receptor subtype are depicted below.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize adenosine receptor ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3) are prepared.
-
Incubation: Membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand for the target receptor and a range of concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit the stimulation of (antagonist) cyclic adenosine monophosphate (cAMP) production, a key second messenger in adenosine receptor signaling.
Caption: Workflow for a cAMP accumulation assay.
Detailed Steps:
-
Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Compound Treatment:
-
For Agonist Testing: Cells are treated with varying concentrations of the test compound.
-
For Antagonist Testing (e.g., this compound): Cells are pre-incubated with varying concentrations of the test compound before stimulation with a known agonist for the target receptor.
-
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a detection kit, often based on a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC50 value for agonists (the concentration that produces 50% of the maximal response) or the IC50 value for antagonists (the concentration that inhibits 50% of the agonist response).
Conclusion
The available data identifies this compound as a potent antagonist of the A2B adenosine receptor. This positions it as a valuable research tool for investigating the physiological and pathological roles of A2B receptor signaling. In contrast, compounds such as CPA, CGS-21680, and IB-MECA serve as selective agonists for the A1, A2A, and A3 receptors, respectively, enabling the targeted activation of these pathways. The non-selective agonist NECA remains a useful tool for activating multiple adenosine receptor subtypes. The selection of a particular adenosine receptor ligand should be guided by the specific research question and a clear understanding of its distinct pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting studies in the field of adenosine receptor research.
References
A Comparative Guide to NECA and Other Adenosine Receptor Ligands in Binding Studies
This guide provides a comprehensive comparison of 5'-(N-Ethylcarboxamido)adenosine (NECA) with other key adenosine receptor ligands. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The guide details experimental protocols for binding assays and visualizes the associated signaling pathways.
Introduction to Adenosine Receptors and Ligands
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a multitude of physiological processes.[1][2][3] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are important therapeutic targets for a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[1][2][3]
NECA is a potent, non-selective agonist for all four adenosine receptor subtypes.[4] Its high affinity makes it a valuable tool in research for characterizing adenosine receptor function. However, its lack of selectivity can be a limitation in studies aiming to understand the role of a specific receptor subtype. This guide compares NECA with other selective and non-selective adenosine receptor agonists and antagonists to aid in the selection of the most appropriate tool for specific research needs.
Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacological studies. The dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the Ki values for NECA and a selection of other commonly used adenosine receptor ligands at the four human adenosine receptor subtypes.
| Ligand | Type | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity |
| NECA | Agonist | 14 | 20 | 2,400 (EC50) | 6.2 | Non-selective |
| Adenosine | Agonist | 330 | 1,600 | 15,000 | 370 | Non-selective |
| CCPA | Agonist | 0.6 | 2,300 | >10,000 | 1,100 | A1 selective |
| R-PIA | Agonist | 1.1 | 380 | >10,000 | 480 | A1 selective |
| CGS21680 | Agonist | 290 | 27 | 89,000 (EC50) | 67 | A2A selective |
| DPCPX | Antagonist | 0.46 | >10,000 | >10,000 | >10,000 | A1 selective |
| ZM241385 | Antagonist | 1,100 | 0.5 | 1,400 | 190 | A2A selective |
| MRS1754 | Antagonist | >10,000 | 1.9 | 4.3 | >10,000 | A2B selective |
| VUF 5574 | Antagonist | >10,000 | >10,000 | >10,000 | 2.1 | A3 selective |
Data compiled from: [4][5][6][7]
Experimental Protocols for Binding Studies
Accurate determination of binding affinities relies on robust and well-defined experimental protocols. Two common methods for studying ligand binding to adenosine receptors are radioligand binding assays and NanoBRET (Bioluminescence Resonance Energy Transfer) binding assays.
Radioligand Competition Binding Assay
This is a classic and widely used method to determine the affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Membrane preparation from these cells.
-
Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).
-
Unlabeled competitor ligands (e.g., NECA, and other compounds to be tested).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor ligand.
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM NECA).
-
To determine total binding, add only the radioligand and membranes without any competitor.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NanoBRET Ligand Binding Assay
NanoBRET is a proximity-based assay that measures the interaction between a NanoLuc luciferase-tagged receptor and a fluorescently labeled ligand in live cells.[8]
Materials:
-
HEK293 cells transiently or stably expressing the N-terminally NanoLuc-tagged adenosine receptor of interest.
-
Fluorescently labeled adenosine receptor ligand (tracer).
-
Unlabeled competitor ligands.
-
Opti-MEM I Reduced Serum Medium.
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96- or 384-well assay plates.
-
A plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm).
Procedure:
-
Seed the NanoLuc-tagged receptor-expressing cells into the assay plates and incubate overnight.
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
Add the fluorescent tracer to all wells at a concentration near its Kd.
-
Add the varying concentrations of the competitor ligands to the appropriate wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions and add it to all wells.
-
Incubate for 3-5 minutes at room temperature in the dark.
-
Measure the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., >610 nm).
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET ratio against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
The Ki can be calculated from the IC50 using a similar principle as in the radioligand binding assay, taking into account the concentration and affinity of the fluorescent tracer.
Adenosine Receptor Signaling Pathways
The binding of an agonist to an adenosine receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.
Adenosine A1 Receptor Signaling Pathway
The A1 receptor primarily couples to Gi/o proteins.[9] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N-type calcium channels. A1 receptor activation can also stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Caption: Adenosine A1 Receptor Signaling Pathway.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor couples to Gs proteins.[10] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[10] PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow for Ligand Screening
The following diagram illustrates a typical workflow for screening and characterizing novel adenosine receptor ligands.
Caption: Ligand Screening and Validation Workflow.
References
- 1. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacology of Adenosine Receptors: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. Adenosine receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Mcp-neca and HE-NECA: An In-depth Guide for Researchers
In the landscape of adenosine receptor modulation, Mcp-neca and HE-NECA represent two distinct pharmacological tools with divergent mechanisms of action and receptor selectivity profiles. This guide provides a comprehensive comparative analysis of these compounds, offering researchers, scientists, and drug development professionals a clear overview of their properties, supported by experimental data, detailed protocols, and visual representations of their signaling pathways.
Executive Summary
This guide reveals a critical distinction between the two compounds:
-
This compound (MRE 3008F20) is a potent and highly selective antagonist of the human A3 adenosine receptor.
-
HE-NECA (2-Hexynyl-5′-N-ethylcarboxamidoadenosine) is a selective agonist of the A2A adenosine receptor, also exhibiting agonist activity at the A3 receptor.
This fundamental difference in their mode of action—one blocking and the other activating adenosine receptors—defines their utility in experimental and potential therapeutic contexts. This compound is a tool for probing the physiological and pathological roles of the A3 receptor by inhibiting its function, while HE-NECA is utilized to stimulate A2A and A3 receptor signaling.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and HE-NECA based on available experimental data.
Table 1: Chemical and Physical Properties
| Property | This compound (MRE 3008F20) | HE-NECA |
| Chemical Name | 5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine |
| Molecular Formula | C21H20N8O3 | C18H24N6O4 |
| Molecular Weight | 432.4 g/mol | 388.4 g/mol |
| Mode of Action | Adenosine Receptor Antagonist | Adenosine Receptor Agonist |
| Primary Target | A3 Adenosine Receptor | A2A Adenosine Receptor |
Table 2: Receptor Binding Affinity (Ki values)
| Receptor Subtype | This compound (MRE 3008F20) - Human | HE-NECA - Human |
| A1 | ~1035 nM (low affinity)[1][2] | Data not available |
| A2A | ~132 nM (low affinity)[1][2] | 2.2 nM |
| A2B | ~1977 nM (low affinity)[1][2] | Data not available |
| A3 | 0.80 nM [1][2] | Agonist activity reported, specific Ki not available[3] |
Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates higher binding affinity.
Table 3: Functional Activity (EC50/IC50 values)
| Functional Assay | This compound (MRE 3008F20) | HE-NECA |
| cAMP Accumulation (A2A) | N/A (Antagonist) | EC50 = 43 nM |
| cAMP Inhibition (A3) | IC50 data not available, but confirmed antagonist activity in adenylyl cyclase assays [1] | IC50 = 0.2 µM (inhibition of platelet P-selectin expression)[3] |
| Superoxide Production | Data not available | EC50 = 3.63 nM (inhibition in neutrophils) |
| TNF-α Release | Data not available | Inhibits TNF-α release (potency not specified)[4] |
Note: EC50 (half-maximal effective concentration) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) measures the concentration of an antagonist that inhibits a response by 50%.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and HE-NECA.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the test compound (this compound or HE-NECA).
Materials:
-
Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-hA3R).
-
Radioligand specific for the receptor subtype (e.g., [3H]MRE 3008F20 for A3).
-
Test compound (this compound or HE-NECA) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a reaction mixture containing the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value of the test compound, which is the concentration that displaces 50% of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the EC50 of an agonist (like HE-NECA) or the IC50 of an antagonist (like this compound).
Materials:
-
Intact cells expressing the adenosine receptor of interest (e.g., HEK293 cells expressing hA2A or hA3 receptors).
-
Test compound (agonist or antagonist).
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and reagents.
Protocol for Gs-coupled receptors (e.g., A2A):
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the agonist (e.g., HE-NECA).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
Protocol for Gi-coupled receptors (e.g., A3):
-
Plate the cells as described above.
-
Pre-treat the cells with the antagonist (e.g., this compound) at various concentrations.
-
Stimulate the cells with a fixed concentration of an A3 agonist in the presence of forskolin (to induce a measurable level of cAMP).
-
Incubate and measure the intracellular cAMP levels.
-
The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is used to determine its IC50 value.
TNF-α Release Assay
This assay is used to measure the effect of a compound on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from immune cells.
Objective: To assess the anti-inflammatory potential of an adenosine receptor modulator.
Materials:
-
Immune cells, such as murine peritoneal macrophages or a macrophage-like cell line (e.g., J774.1).
-
Lipopolysaccharide (LPS) or another inflammatory stimulus.
-
Test compound (e.g., HE-NECA).
-
Cell culture medium.
-
TNF-α ELISA kit.
Protocol:
-
Culture the immune cells in a multi-well plate.
-
Pre-treat the cells with the test compound at various concentrations for a specific duration.
-
Stimulate the cells with an inflammatory agent like LPS to induce TNF-α production and release.
-
Incubate for a set period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the test compound on TNF-α release.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: A2A adenosine receptor signaling pathway activated by HE-NECA.
Caption: A3 adenosine receptor signaling pathway inhibited by this compound.
Caption: A typical experimental workflow for a radioligand binding assay.
References
Confirming Target Engagement of Adenosine Receptor Agonists in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a pharmacological agent engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches for confirming the target engagement of adenosine receptor agonists, using the well-characterized non-selective agonist NECA (5′-(N-Ethylcarboxamido)adenosine) as a primary example. We will explore alternative agonists and detail the methodologies for robust target validation.
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial regulators of numerous physiological processes and represent important therapeutic targets for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer.[1] Modulating the activity of these receptors with small molecule agonists or antagonists requires precise measurement of their interaction with the intended receptor subtype (A1, A2A, A2B, or A3) in a cellular environment.
Comparative Analysis of Adenosine Receptor Agonists
The selection of an appropriate agonist is dependent on the specific research question, particularly the desired receptor subtype selectivity and downstream signaling pathway of interest. While NECA is a potent agonist, its lack of selectivity can be a drawback. The following table summarizes the performance of NECA in comparison to other commonly used adenosine receptor agonists.
| Compound | Target Receptor(s) | Assay Type | Cell Line | Potency (EC50/Ki) | Reference |
| NECA | A1, A2A, A2B, A3 (non-selective) | cAMP Assay (Gs) | HiTSeeker ADORA2A | 27.5 nM (EC50) | [2] |
| A1 (Gi/Go) | Gi/Go Activation | ADORA1 Nomad | 21.9 nM (EC50) | [3] | |
| CGS-21680 | A2A selective | cAMP Assay | HEK293-hA2A | ~1 µM (for max response) | [4] |
| Impedance-based | HEK293-hA2A | Not specified | [4] | ||
| Regadenoson | A2A selective | Not specified | Not specified | Not specified | |
| Cl-IB-MECA | A3 selective | Not specified | Not specified | Not specified |
Experimental Protocols for Target Engagement
The confirmation of target engagement can be approached through various experimental techniques that measure different aspects of the agonist-receptor interaction, from direct binding to downstream functional consequences.
Radioligand Binding Assays
Radioligand binding assays are a classic and direct method to quantify the affinity of a test compound for its receptor. These assays typically involve competition between a radiolabeled ligand and the unlabeled test compound.
Experimental Protocol:
-
Cell Culture and Membrane Preparation: Culture cells expressing the adenosine receptor subtype of interest (e.g., HEK293 cells stably expressing ADORA2A). Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]CGS-21680 for A2A receptors).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., NECA).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the Ki value.
Second Messenger Assays (cAMP Measurement)
Adenosine receptors signal through the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. A2A and A2B receptors couple to Gs proteins, increasing cAMP, while A1 and A3 receptors couple to Gi/Go proteins, decreasing cAMP levels.[2][3]
Experimental Protocol:
-
Cell Culture: Plate cells expressing the target adenosine receptor in a multi-well plate.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.
-
Agonist Treatment: Add varying concentrations of the adenosine receptor agonist (e.g., NECA).
-
Incubation: Incubate for a specified time to allow for cAMP production or inhibition.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[2]
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to determine the EC50 or IC50 value.
Label-Free Whole-Cell Assays (Impedance-based)
Label-free assays, such as those measuring cellular impedance, provide a real-time, integrated readout of the cellular response to receptor activation.[4] Agonist binding can induce morphological changes in the cells, which alter the electrical impedance across microelectrodes at the bottom of the culture wells.[4]
Experimental Protocol:
-
Cell Seeding: Seed cells expressing the adenosine receptor onto a specialized microelectronic cell sensor plate.
-
Baseline Measurement: Monitor the baseline impedance of the cell monolayer.
-
Agonist Addition: Add the adenosine receptor agonist at various concentrations.
-
Real-time Monitoring: Continuously record the change in impedance over time.[4]
-
Data Analysis: Analyze the impedance response, often represented as a "Cell Index." The magnitude and kinetics of the change in impedance can be used to determine the potency and efficacy of the agonist.[4]
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the adenosine receptor signaling pathway and the workflows for the described assays.
Caption: Adenosine receptor signaling pathway.
Caption: Experimental workflows for target engagement.
Conclusion
Confirming the target engagement of adenosine receptor agonists in a cellular context is achievable through a variety of robust methods. The choice of assay depends on the specific information required, whether it be direct binding affinity, the modulation of a specific signaling pathway, or a holistic cellular response. By carefully selecting the appropriate agonist and assay, researchers can confidently validate the cellular activity of their compounds and advance their drug discovery efforts.
References
- 1. Magic™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
NECA: A Comparative Analysis of its Specificity for Purinergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of 5'-(N-Ethylcarboxamido)adenosine (NECA) Specificity.
This guide provides a comprehensive comparison of the binding affinity and functional potency of 5'-(N-Ethylcarboxamido)adenosine (NECA), a potent adenosine receptor agonist, across various purinergic receptor subtypes. The data presented herein is intended to assist researchers in designing experiments, interpreting results, and developing novel therapeutic agents targeting the purinergic system.
Quantitative Comparison of NECA Activity at Human Adenosine Receptors
NECA is a non-selective agonist for adenosine receptors, which belong to the P1 class of purinergic receptors. It exhibits high affinity for the A1, A2A, and A3 subtypes, and is a potent activator of the A2B subtype. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of NECA at human adenosine receptor subtypes. While NECA's primary activity is at adenosine (P1) receptors, its specificity against the P2Y family of purinergic receptors is not extensively documented in publicly available literature, suggesting a significant selectivity for the adenosine receptor family.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Primary G-Protein Coupling |
| A1 | 14 | - | Gαi/o |
| A2A | 20 | 27.5[1] | Gαs |
| A2B | - | 2400 | Gαs |
| A3 | 6.2 | - | Gαi/o, Gαq |
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols representative of the methodologies used to determine the binding affinity and functional potency of NECA.
Radioligand Binding Assay for Adenosine Receptors (A1, A2A, A3)
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
a. Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the BCA assay.
b. Binding Reaction:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation (e.g., 20-22 µg of protein), a specific radioligand, and varying concentrations of the unlabeled test compound (NECA).
-
For the A1 receptor, a common radioligand is [³H]R-PIA. For the A2A receptor, [³H]CGS21680 is often used. For the A3 receptor, [¹²⁵I]I-AB-MECA is a suitable choice[2].
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 1-3 hours at a specific temperature, such as 25°C or 4°C)[3].
c. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
cAMP Functional Assay for A2A and A2B Adenosine Receptors
This assay measures the functional potency (EC50) of an agonist by quantifying the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation.
a. Cell Culture and Plating:
-
HEK-293 cells stably expressing the human A2A or A2B receptor are seeded into 96-well plates and cultured overnight[4].
b. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with a suitable buffer (e.g., PBS).
-
The cells are then incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation[5][6].
-
Varying concentrations of the agonist (NECA) are added to the wells.
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C)[6].
c. cAMP Measurement:
-
The reaction is stopped by lysing the cells (e.g., with 0.1 M HCl)[2].
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay[1][5].
d. Data Analysis:
-
The measured cAMP levels are plotted against the agonist concentrations.
-
A dose-response curve is generated using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways of Adenosine Receptors
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The A1 and A3 subtypes primarily couple to inhibitory G-proteins (Gαi/o), while the A2A and A2B subtypes couple to stimulatory G-proteins (Gαs). The A3 receptor has also been shown to couple to Gαq, which activates the phospholipase C (PLC) pathway.
Adenosine Receptor G-Protein Signaling Pathways
References
- 1. news-medical.net [news-medical.net]
- 2. Adenosine receptors: G protein-mediated signalling and the role of accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activities of Mcp-neca and MCP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of 5'-(N-Ethylcarboxamido)adenosine (NECA), a potent adenosine receptor agonist, and inhibitors of Monocyte Chemoattractant Protein-1 (MCP-1). The initial query for "Mcp-neca" has been interpreted as NECA, a well-characterized compound with known anti-inflammatory effects. This document is intended to offer an objective comparison based on available experimental data to aid in research and drug development.
While direct head-to-head comparative studies are limited, this guide consolidates quantitative data, detailed experimental methodologies, and key signaling pathways to facilitate an informed evaluation of their respective anti-inflammatory potential.
Quantitative Data Summary
The following tables summarize the anti-inflammatory effects of NECA and representative MCP-1 inhibitors from various experimental models.
Table 1: Anti-inflammatory Activity of NECA
| Experimental Model | Outcome Measured | NECA Concentration/Dose | Result | Citation |
| LPS-stimulated murine macrophages | TNF-α production | 1 µM | >60% reduction in TNF-α release. | [1] |
| LPS-stimulated whole blood | IL-12 p70 production | 10 µM | 95% suppression of IL-12 production. | [2] |
| LPS-stimulated whole blood | IL-10 production | 1 µM | 240% increase in IL-10 production. | [2] |
| Ovalbumin (OVA)-challenged mice (allergic airway inflammation) | Total cell count in BALF | 0.3 mM (intranasal) | 56.6% reduction in total cell count. | [3] |
| Ovalbumin (OVA)-challenged mice (allergic airway inflammation) | Eosinophils in BALF | 0.3 mM (intranasal) | 75.6% reduction in eosinophils. | [3] |
| In vitro dendritic cells (from healthy individuals and diabetic patients) | Pro-inflammatory cytokines (IL-6, TNF-α) | 10 µM | Significant decrease in IL-6 and TNF-α. | [4][5] |
| In vitro dendritic cells (from healthy individuals and diabetic patients) | Anti-inflammatory cytokine (IL-10) | 10 µM | Significant increase in IL-10. | [4][5] |
Table 2: Anti-inflammatory Activity of MCP-1/CCR2 Inhibitors
| Compound | Target | Experimental Model | Outcome Measured | IC50 / Effective Dose | Result | Citation |
| RS-504393 | CCR2 | In vitro | CCR2 binding | 89 nM | Potent and selective CCR2 antagonist. | [6] |
| MCP-1(9-76) (antagonist) | MCP-1 | MRL-lpr mouse model of arthritis | Arthritis symptoms and histopathology | Daily injection | Prevention of arthritis onset and reduction in existing symptoms. | [7] |
| mNOX-E36 (Spiegelmer) | MCP-1 | CCl4 and MCD diet-induced hepatic injury in mice | Macrophage infiltration into the liver | Not specified | Significant decrease in macrophage infiltration. | [8] |
| Bindarit | MCP-1 synthesis | C3(1)/SV40Tag mouse model of breast cancer | Mammary tumor multiplicity | Not specified | Significant reduction in tumor multiplicity. | |
| Anti-MCP-1 Antibody | MCP-1 | Hypoxic hepatocellular carcinoma (HCC) in mice | Tumor metastasis | 1 µg/kg | Suppression of tumor metastasis. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Preparation: Male Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., NECA) or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a common method for quantifying the concentration of cytokines such as TNF-α and IL-6 in biological samples (e.g., cell culture supernatants, serum).
Protocol (Sandwich ELISA):
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α antibody) and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20). Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After washing, standards of known cytokine concentrations and the unknown samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for a different epitope of the cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.
-
Substrate Addition and Color Development: After a final wash, a substrate solution (e.g., TMB) is added to the wells, leading to the development of a colored product in proportion to the amount of cytokine present.
-
Stopping the Reaction and Measurement: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid). The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this standard curve.[9][10]
NF-κB Luciferase Reporter Assay
This assay is used to measure the activation of the NF-κB signaling pathway, a key pathway in inflammation.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured in a 96-well plate. The cells are then transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: After an incubation period to allow for plasmid expression (typically 24 hours), the cells are treated with the test compound (e.g., NECA) for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: The culture medium is removed, and the cells are lysed using a lysis buffer to release the luciferase enzymes.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (luciferin) is added to the lysate. The light produced by the luciferase-catalyzed reaction is measured using a luminometer.
-
Normalization and Data Analysis: The firefly luciferase activity (representing NF-κB activation) is normalized to the Renilla luciferase activity (control for transfection efficiency and cell viability). The fold change in NF-κB activity is then calculated relative to the stimulated control group.[11][12]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of NECA and MCP-1 inhibitors are mediated through distinct signaling pathways.
NECA Signaling Pathway
NECA exerts its anti-inflammatory effects primarily through the activation of A2A and A2B adenosine receptors, which are G-protein coupled receptors. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP can then inhibit pro-inflammatory signaling pathways, notably the Toll-like receptor 4 (TLR4) pathway. Activation of TLR4 by lipopolysaccharide (LPS) typically leads to the recruitment of the adaptor protein MyD88, culminating in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. NECA, by increasing cAMP, can interfere with this cascade, leading to a reduction in NF-κB activation and a subsequent decrease in the production of pro-inflammatory mediators.[4][5]
Caption: NECA signaling pathway in inflammation.
MCP-1/CCR2 Signaling Pathway and Inhibition
Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a crucial role in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation. MCP-1 binds to its receptor, C-C chemokine receptor 2 (CCR2), which is primarily expressed on these immune cells. This interaction triggers a signaling cascade that leads to chemotaxis, the directed migration of cells along a chemical gradient. MCP-1 inhibitors, such as small molecules or antibodies, block this interaction, thereby preventing the recruitment of inflammatory cells and reducing the inflammatory response.[8][13]
Caption: MCP-1/CCR2 signaling and its inhibition.
Experimental Workflow Diagrams
In Vivo Anti-inflammatory Assay Workflow
The following diagram illustrates a general workflow for an in vivo anti-inflammatory study, such as the carrageenan-induced paw edema model.
Caption: In vivo anti-inflammatory assay workflow.
In Vitro Cytokine Release Assay Workflow
This diagram outlines the typical steps involved in an in vitro cytokine release assay using ELISA.
Caption: In vitro cytokine release assay workflow.
References
- 1. Adenosine Suppresses Lipopolysaccharide-Induced Tumor Necrosis Factor-α Production by Murine Macrophages through a Protein Kinase A- and Exchange Protein Activated by cAMP-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | NECA alleviates inflammatory responses in diabetic retinopathy through dendritic cell toll-like receptor signaling pathway [frontiersin.org]
- 6. RS504393 | CCR2 antagonist | Probechem Biochemicals [probechem.com]
- 7. An Antagonist of Monocyte Chemoattractant Protein 1 (MCP-1) Inhibits Arthritis in the MRL-lpr Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Hyperresponsiveness to inflammatory stimulation in human neuronal-like cells from patients with inflammation-associated depression [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of MCP-1 as an inflammatory biomarker in nephropathy [frontiersin.org]
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A Comparative Analysis of its Effects Across Diverse Cell Types
A Guide for Researchers and Drug Development Professionals
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a pivotal small cytokine belonging to the CC chemokine family. Its primary function is the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury.[1][2] Due to its central role in inflammatory responses, MCP-1 has been implicated in a wide array of physiological and pathological processes, making it a subject of intense research in various cell types. This guide provides a comparative overview of MCP-1's effects, supported by experimental data and methodologies, to aid researchers and professionals in the field of drug development.
Quantitative Analysis of MCP-1 Effects
The biological activity of MCP-1 is often quantified by its ability to induce a cellular response, such as chemotaxis or receptor binding. The potency and efficacy of MCP-1 can vary significantly depending on the cell type and the specific adenosine receptor subtypes they express. The following table summarizes key quantitative data of MCP-1's effects in different cell lines.
| Cell Type | Receptor(s) | Assay Type | Parameter | Value (nM) | Reference/Notes |
| Human Monocytes | CCR2 | Chemotaxis | EC50 | 0.1 - 10 | Induces migration of monocytes. |
| THP-1 (Human monocytic) | CCR2 | Calcium Flux | EC50 | 1 - 5 | Measures intracellular calcium mobilization upon receptor activation. |
| CHO (Chinese Hamster Ovary) - CCR2B transfected | CCR2B | MAPK Activation | N/A | Rapid and transient activation.[2] | Used to study specific receptor signaling pathways in a controlled environment.[2][3][4][5] |
| Adult Neural Stem Cells | CCR2 | Migration Assay | N/A | Induces migration.[1] | MCP-1 acts as a chemokine for neural stem cells.[1] |
| Spinal Cord Astrocytes | - | MCP-1 Production | N/A | Induced by TNF-α.[6] | Astrocytes can be a source of MCP-1 in the central nervous system.[6] |
| Cardiac Myocytes | CCR2 | Apoptosis | N/A | Can induce apoptosis.[7] | Implicated in cardiac inflammation and dysfunction.[7][8][9][10] |
| Renal Tubular Epithelial Cells | CCR2 | IL-6 Production, ICAM-1 Expression | N/A | Mediates inflammatory responses.[11] | Plays a role in kidney inflammation and fibrosis.[11][12] |
Note: EC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols used to assess the effects of MCP-1.
Chemotaxis Assay (Boyden Chamber)
This assay is used to measure the migratory response of cells to a chemoattractant.
-
Cell Preparation: Isolate and prepare a single-cell suspension of the desired cell type (e.g., human monocytes).
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with medium containing MCP-1 at various concentrations, while the upper chamber is loaded with the cell suspension.
-
Incubation: The chamber is incubated for a specific period to allow cells to migrate through the membrane pores towards the chemoattractant.
-
Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope. The number of migrated cells is plotted against the MCP-1 concentration to determine the EC50.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon G-protein coupled receptor (GPCR) activation.
-
Cell Loading: Cells (e.g., THP-1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a fluorescence plate reader.
-
Stimulation: MCP-1 is added to the cell suspension, and the change in fluorescence is recorded over time.
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The peak response at different MCP-1 concentrations is used to calculate the EC50.
Signaling Pathways and Experimental Workflow
The biological effects of MCP-1 are mediated through its interaction with the G-protein coupled receptor, CCR2. This interaction triggers a cascade of intracellular signaling events.
References
- 1. MCP-1 induces migration of adult neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCP-1-mediated chemotaxis requires activation of non-overlapping signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of a stable Chinese hamster ovary cell line overexpressing the plasma membrane Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JNK-Induced MCP-1 Production in Spinal Cord Astrocytes Contributes to Central Sensitization and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocyte chemoattractant protein-1 induces a novel transcription factor that causes cardiac myocyte apoptosis and ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myocarditis induced by targeted expression of the MCP-1 gene in murine cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MCP-1 in cardiovascular disease: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Independent Verification of Mcp-neca Research Findings: A Comparative Guide to Adenosine Receptor Agonists
This guide offers an objective comparison of the adenosine receptor agonist Mcp-neca, likely a designation for a derivative of 5'-N-Ethylcarboxamidoadenosine (NECA), with other key alternatives. The focus is on providing supporting experimental data and methodologies to aid researchers, scientists, and drug development professionals in their independent verification of research findings in this area.
Based on the available scientific literature, "this compound" is most likely a specific derivative of NECA, with 2-hexynyl-5'-N-ethylcarboxamidoadenosine (HE-NECA) being a prominent candidate. HE-NECA is recognized as a selective A2A adenosine receptor agonist. This guide will, therefore, focus on a comparative analysis of HE-NECA against the non-selective agonist NECA and another well-characterized A2A-selective agonist, CGS 21680.
Adenosine receptors are a family of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3. These receptors are integral to regulating a wide array of physiological processes, and their modulation by selective agonists holds therapeutic potential for a variety of disorders, including inflammatory conditions and neurodegenerative diseases.
Quantitative Data Presentation: A Comparative Analysis of Agonist Affinity
The following table summarizes the binding affinities (Ki) of NECA and CGS 21680 for human and rat adenosine receptor subtypes. Comprehensive and directly comparable data for HE-NECA across all human receptor subtypes is limited in publicly available literature.
| Compound | Receptor Subtype | Species | Ki (nM) |
| NECA | A1 | Human | 14 |
| A2A | Human | 20 | |
| A3 | Human | 6.2 | |
| CGS 21680 | A1 | Rat | 2700 |
| A2A | Rat | 19 | |
| A2A | Human | 22 | |
| HE-NECA | A2A | - | Selective Agonist |
| A3 | - | Potent Agonist |
Experimental Protocols: Key Methodologies for In Vitro Assays
Below are detailed methodologies for two key experiments commonly used to characterize the anti-inflammatory and neuroprotective effects of adenosine receptor agonists.
Anti-Inflammatory Activity: TNF-α Release Assay in Microglia
This protocol outlines the measurement of the anti-inflammatory effects of adenosine receptor agonists by quantifying the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from activated microglial cells.
a) Cell Culture and Plating:
-
Culture murine or human microglial cells (e.g., BV-2 or primary microglia) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Plate the cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
b) Agonist Treatment and Inflammatory Challenge:
-
Pre-treat the microglial cells with varying concentrations of the adenosine receptor agonist (e.g., HE-NECA, NECA, CGS 21680) or vehicle control for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to each well.
c) Sample Collection and Analysis:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
d) Data Interpretation:
-
Compare the TNF-α levels in the agonist-treated groups to the LPS-only control group to determine the percentage of inhibition.
Neuroprotective Activity: MPP+ Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol describes a common in vitro model to assess the neuroprotective effects of adenosine receptor agonists against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in the human neuroblastoma cell line SH-SY5Y, a model often used in Parkinson's disease research.
a) Cell Culture and Plating:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Plate the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to differentiate for 5-7 days in a medium containing a reduced serum concentration (e.g., 1% FBS) and retinoic acid (10 µM).
b) Agonist Pre-treatment and Neurotoxin Exposure:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of the adenosine receptor agonist (e.g., HE-NECA, NECA, CGS 21680) or vehicle control for 24 hours.
-
Induce neurotoxicity by exposing the cells to MPP+ at a final concentration of 1 mM for another 24 hours.
c) Assessment of Cell Viability:
-
Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
d) Data Interpretation:
-
Calculate the percentage of cell viability in the agonist-treated groups relative to the vehicle-treated control group (considered 100% viability) and the MPP+-only treated group.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for TNF-α Release Assay.
Safety Operating Guide
Navigating the Safe Disposal of NECA: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of NECA (5'-N-Ethylcarboxamidoadenosine), a potent adenosine receptor agonist. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Core Safety and Handling Protocols
Before proceeding with disposal, it is imperative to follow all safety precautions when handling NECA. The compound is classified as acutely toxic and is fatal if swallowed[1].
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical impermeable gloves (meeting EU Directive 89/686/EEC and EN 374 standards) | To prevent skin contact. Gloves must be inspected before use and hands should be washed and dried after handling[1]. |
| Clothing | Fire/flame resistant and impervious clothing | To protect against skin exposure and potential fire hazards[1]. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To prevent eye contact with the substance. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus should be used in high concentrations. | To avoid inhalation of dust, vapors, or mists[1][2]. |
General Handling Practices:
-
Avoid breathing mist, gas, or vapors[1].
-
Prevent contact with skin and eyes[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands and skin thoroughly after handling[1].
-
Use non-sparking tools to prevent ignition from electrostatic discharge[1].
Step-by-Step Disposal Procedure
The disposal of NECA and its contaminated materials must be conducted in accordance with federal, state, and local environmental regulations.
1. Waste Identification and Segregation:
-
Characterize the waste stream. Determine if the NECA waste is considered hazardous waste based on its characteristics and local regulations.
-
Segregate NECA waste from other laboratory waste to prevent cross-contamination and ensure proper disposal pathways.
2. Containment and Labeling:
-
Place all NECA waste, including empty containers, contaminated PPE, and cleaning materials, into a designated and clearly labeled hazardous waste container.
-
The container must be kept tightly closed, in a cool, dry place away from sources of ignition[2].
-
Properly label the container with the words "Hazardous Waste," the full chemical name (5'-N-Ethylcarboxamidoadenosine), and any other information required by your institution's environmental health and safety (EHS) department.
3. Accidental Spill Cleanup: In the event of a spill, the following steps should be taken:
-
Evacuate personnel to a safe area, upwind of the spill if possible[1].
-
Ensure adequate ventilation and remove all sources of ignition[1].
-
Wear full personal protective equipment as outlined above[3].
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders[3].
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Decontaminate the surfaces and any equipment used for cleanup by scrubbing with alcohol[3].
-
Collect all contaminated materials for disposal as hazardous waste[2].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and authorized waste contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately to track the transportation and disposal of the material[4].
The logical flow for the proper disposal of NECA is illustrated in the diagram below.
Caption: Workflow for the proper handling and disposal of NECA waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) for NECA and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations for chemical waste disposal.
References
Navigating the Safe Handling of NECA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5'-(N-Ethylcarboxamido)adenosine (NECA), a potent adenosine receptor agonist. Strict adherence to these protocols is crucial due to the compound's high acute oral toxicity.
Immediate Safety and Handling Protocols
NECA is classified as acutely toxic if swallowed. Therefore, rigorous safety measures must be implemented to prevent exposure. The primary routes of exposure are ingestion, inhalation of dust particles, and skin or eye contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling NECA in its solid form or in solution:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Respiratory Protection | A NIOSH-approved P3 respirator | Essential for handling the powdered form to prevent inhalation of toxic dust. |
| Body Protection | A laboratory coat or chemical-resistant apron | Protects against contamination of personal clothing. |
Engineering Controls
Work with NECA should be conducted in a designated area with appropriate engineering controls to minimize the risk of exposure. This includes:
-
Ventilation: All handling of solid NECA and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Designated Workspace: Clearly demarcate the area where NECA is being used. Access should be restricted to authorized personnel only.
Operational and Disposal Plans
A clear plan for the entire lifecycle of NECA in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.
Storage and Stability
Proper storage is critical to maintaining the integrity of NECA and preventing accidental exposure.
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Storage Conditions | Store in a tightly sealed, clearly labeled container in a designated, secure location. |
| Solution Stability | Prepare solutions fresh on the day of use if possible. If storage is necessary, store solutions at -20°C for up to one month. |
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully cover the area with a damp paper towel to avoid generating dust. For liquid spills, use an absorbent material to contain the spill.
-
Decontamination: Carefully wipe the area with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution), followed by a thorough rinse with water. All materials used for cleanup must be treated as hazardous waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's safety protocols.
Disposal Plan
All waste contaminated with NECA, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregate Waste: Collect all NECA-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of the hazardous waste container. Do not dispose of NECA waste in regular trash or down the drain.
Experimental Protocols: Preparation of a NECA Stock Solution
This protocol outlines the steps for preparing a stock solution of NECA. All steps must be performed in a chemical fume hood with appropriate PPE.
-
Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated. Place a weigh boat on the balance and tare.
-
Weighing NECA: Carefully weigh the desired amount of solid NECA onto the weigh boat.
-
Solubilization: Transfer the weighed NECA to an appropriate sterile container. Add the desired solvent (e.g., DMSO) to the container to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the solution until the NECA is completely dissolved.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature.
Emergency Protocols: First Aid Measures
In the event of exposure to NECA, immediate first aid is critical.
| Exposure Route | First Aid Measures |
| Ingestion | Seek immediate medical attention. Do not induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water. |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
Visualizing Workflows and Pathways
To further clarify the procedures and mechanisms of action, the following diagrams have been generated.
Caption: A workflow diagram illustrating the key stages of safely handling NECA.
Caption: A simplified diagram of the adenosine receptor signaling pathway activated by NECA.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
